Product packaging for 2-Hydroxy-1-methoxyxanthone(Cat. No.:)

2-Hydroxy-1-methoxyxanthone

Cat. No.: B13441987
M. Wt: 242.23 g/mol
InChI Key: ATPZBKJDXXSOFC-UHFFFAOYSA-N
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Description

2-Hydroxy-1-methoxyxanthone (CAS 16302-46-8) is a naturally occurring oxygenated xanthone derivative of significant interest in natural product and pharmaceutical research. This compound is part of the xanthone family, a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold, known for their diverse and potent biological activities . Research into this specific compound and its structural analogues has revealed promising pharmacological potential. Xanthones are extensively studied for their antimicrobial properties; this compound was isolated in a bioactivity-guided study of Kielmeyera variabilis branches active against methicillin-resistant Staphylococcus aureus (MRSA) strains . Furthermore, structurally related xanthones demonstrate notable free radical scavenging activity in DPPH assays, highlighting the antioxidant potential inherent to this class of molecules . The broader xanthone family, to which this compound belongs, is also under investigation for other valuable biological activities, including antimalarial effects against Plasmodium falciparum and neuroprotective properties relevant to neurodegenerative diseases . The mechanism of action for many natural xanthones is often multi-targeted, potentially involving enzyme inhibition, interaction with microbial membranes, and interference with key pathogenic pathways. This product is supplied as a yellow powder with a purity of >97% . It is soluble in various organic solvents such as DMSO, chloroform, and ethyl acetate . For optimal stability, it is recommended to store the compound desiccated at -20°C. This compound is a valuable chemical tool for researchers exploring new anti-infective agents, investigating the structure-activity relationships of natural products, and screening for novel bioactive compounds. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O4 B13441987 2-Hydroxy-1-methoxyxanthone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

2-hydroxy-1-methoxyxanthen-9-one

InChI

InChI=1S/C14H10O4/c1-17-14-9(15)6-7-11-12(14)13(16)8-4-2-3-5-10(8)18-11/h2-7,15H,1H3

InChI Key

ATPZBKJDXXSOFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C(=O)C3=CC=CC=C3O2)O

Origin of Product

United States

Natural Occurrence and Chemodiversity of Xanthone Derivatives, Including 2 Hydroxy 1 Methoxyxanthone

Isolation and Identification of Xanthones from Botanical Sources

The isolation of xanthones, including 2-Hydroxy-1-methoxyxanthone, from complex plant matrices is a multi-step process that involves initial extraction followed by sophisticated chromatographic separation and purification.

Strategies for Extraction from Plant Matrices

The extraction of xanthones from plant materials is the primary step in their isolation. The choice of extraction method and solvent is crucial for maximizing the yield and preserving the integrity of the compounds. Both conventional and modern extraction techniques are employed, with the selection often depending on the polarity of the target xanthones and the nature of the plant material.

Conventional Extraction Methods:

Maceration: This simple technique involves soaking the plant material in a solvent for a specific period. For instance, the dried and ground pericarp of Garcinia mangostana can be macerated in ethanol to extract xanthones mdpi.com.

Soxhlet Extraction: This method provides a continuous extraction with a fresh solvent, which is efficient for less soluble compounds. It has been successfully used to extract xanthones from dried mangosteen pericarp using ethanol mdpi.com.

Percolation: In this process, the solvent is allowed to slowly pass through the powdered plant material, enabling the extraction of soluble constituents mdpi.com.

Modern Extraction Methods:

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process. Factors such as microwave power, extraction time, and solvent-to-solid ratio are optimized to enhance the extraction efficiency of xanthones bvsalud.org.

Ultrasonic-Assisted Extraction (UAE): Also known as sonication, this method utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates the release of phytochemicals.

The choice of solvent is critical and is based on the polarity of the target xanthones. Ethanol, methanol, acetone, and ethyl acetate are commonly used solvents for xanthone (B1684191) extraction. For example, ethanol reflux has been employed to extract xanthone compounds from Polygala crotalarioides swfu.edu.cn.

Table 1: Comparison of Extraction Techniques for Xanthones

Extraction Technique Principle Advantages Disadvantages
Maceration Soaking plant material in a solvent. Simple, low cost. Time-consuming, may result in incomplete extraction.
Soxhlet Extraction Continuous extraction with a fresh solvent. Efficient for less soluble compounds. Requires heat, which can degrade thermolabile compounds.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant matrix. Reduced extraction time, lower solvent consumption. Requires specialized equipment.
Ultrasonic-Assisted Extraction (UAE) Use of high-frequency sound waves to disrupt cell walls. Increased extraction efficiency, suitable for thermolabile compounds. Equipment cost.

Chromatographic Separation Techniques for Xanthone Isolation

Following extraction, the crude extract, which contains a complex mixture of compounds, is subjected to various chromatographic techniques to isolate and purify individual xanthones.

Column Chromatography (CC): This is a fundamental purification technique where the crude extract is passed through a column packed with a stationary phase, such as silica gel or Sephadex LH-20. Different compounds in the extract move through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For instance, the chloroform extract of Garcinia mangostana stem bark was subjected to silica gel column chromatography to afford several fractions containing xanthones nih.gov. Similarly, xanthones from Polygala tenuifolia have been purified using silica gel and Sephadex LH-20 chromatography bvsalud.org.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purification and quantification of xanthones. Reversed-phase HPLC, often with a C18 column, is commonly employed. The separation is achieved by using a gradient or isocratic mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. Preparative HPLC can be used to isolate pure compounds in larger quantities nih.gov.

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus minimizing the risk of irreversible adsorption of the sample. It has been successfully applied for the preparative separation of major xanthones from mangosteen pericarp researchgate.net.

Table 2: Chromatographic Techniques for Xanthone Purification

Technique Stationary Phase Mobile Phase Principle of Separation
Column Chromatography Silica gel, Sephadex LH-20 Organic solvents of varying polarity Adsorption and/or size exclusion
High-Performance Liquid Chromatography (HPLC) C18, C8 Water/Methanol or Water/Acetonitrile gradients Partitioning based on polarity
High-Speed Counter-Current Chromatography (HSCCC) Liquid Immiscible liquid phases Partitioning between two liquid phases

Occurrence in Specific Genera and Species

Xanthones are not ubiquitously distributed in the plant kingdom but are characteristic secondary metabolites of certain plant families and genera. This compound has been reported to occur in plants belonging to the Polygalaceae and Calophyllaceae families mdpi.com.

Garcinia (Clusiaceae): The genus Garcinia is a prolific source of a wide array of xanthones. Garcinia mangostana (mangosteen) is particularly rich in these compounds, with α-mangostin and γ-mangostin being among the most abundant. Other species like Garcinia griffithii also contain various xanthones d-nb.info.

Hypericum (Hypericaceae): Species of the genus Hypericum, such as Hypericum perforatum (St. John's Wort), are known to produce a variety of xanthones. For example, 1,3,6,7-tetrahydroxyxanthone is a common xanthone found in this genus.

Polygala (Polygalaceae): The genus Polygala is another significant source of xanthones. Various xanthone derivatives have been isolated from species like Polygala azizsancarii and Polygala crotalarioides swfu.edu.cnbiocrick.com. The family Polygalaceae is one of the reported sources of this compound mdpi.com.

Kielmeyera (Calophyllaceae): Several species of the genus Kielmeyera are known to produce xanthones. Notably, this compound has been isolated from Kielmeyera variabilis nih.gov.

Lichens: Lichens, which are symbiotic organisms of fungi and algae, are also a source of unique xanthones. The biosynthesis of xanthones in lichens, however, follows a different pathway compared to higher plants mdpi.com. Lichexanthone is a well-known example of a lichen-derived xanthone encyclopedia.pub.

Biosynthetic Pathways of Xanthone Skeletons

The biosynthesis of the xanthone core in higher plants is a complex process that involves the convergence of two major metabolic pathways: the acetate pathway and the shikimate pathway mdpi.comnih.gov. This mixed biosynthetic origin is a defining characteristic of xanthones in the plant kingdom nih.gov.

Acetate Pathway

The acetate pathway, also known as the polyketide pathway, is responsible for the formation of Ring A of the xanthone scaffold mdpi.com. This pathway starts with acetyl-CoA, which is carboxylated to form malonyl-CoA. In the biosynthesis of xanthones, one molecule of a benzoyl-CoA derivative (originating from the shikimate pathway) serves as a starter unit, and it undergoes condensation with three molecules of malonyl-CoA. This series of reactions is catalyzed by a type III polyketide synthase enzyme called benzophenone synthase (BPS). The resulting polyketide chain then undergoes intramolecular cyclization and aromatization to form a benzophenone intermediate, which is the precursor to the xanthone skeleton.

Shikimate Pathway

The shikimate pathway provides the precursors for Ring B and the carbonyl carbon of the xanthone nucleus mdpi.com. This pathway begins with precursors from glycolysis (phosphoenolpyruvate) and the pentose phosphate pathway (erythrose-4-phosphate) and leads to the formation of the aromatic amino acid L-phenylalanine.

There are two main branches leading to the benzophenone intermediate:

L-phenylalanine-dependent pathway: In families like Hypericaceae, L-phenylalanine is converted to cinnamic acid, which is then activated to cinnamoyl-CoA. Through a series of steps, this is converted to benzoyl-CoA, which serves as the starter unit for the condensation with three malonyl-CoA molecules in the acetate pathway.

L-phenylalanine-independent pathway: In families such as Gentianaceae, the pathway proceeds directly from an intermediate of the shikimate pathway, leading to the formation of 3-hydroxybenzoic acid. This is then activated to 3-hydroxybenzoyl-CoA, which subsequently condenses with three malonyl-CoA units.

The resulting benzophenone intermediate, typically 2,3′,4,6-tetrahydroxybenzophenone, undergoes an intramolecular oxidative coupling reaction to form the central pyrone ring (Ring C) of the xanthone scaffold researchgate.net. The diverse array of naturally occurring xanthones, including this compound, arises from further modifications of the basic xanthone skeleton. These modifications include hydroxylation, O-methylation, C-prenylation, and glycosylation, which are catalyzed by specific enzymes. The formation of this compound would involve a hydroxylation at position C-2 and a subsequent O-methylation at the C-1 hydroxyl group of a xanthone precursor, although the specific enzymes responsible for these modifications have not been fully characterized.

Mixed Biosynthetic Origins

The biosynthesis of the xanthone scaffold in higher plants is a classic example of a mixed pathway, drawing precursors from two major metabolic routes: the shikimate pathway and the acetate pathway. scielo.bruniroma1.it This dual origin is a hallmark of many phenolic compounds in plants.

The process begins with the shikimate pathway, which provides a C6-C1 unit, typically in the form of a benzoyl-CoA derivative. nih.gov Concurrently, the acetate pathway contributes a C6 unit through the condensation of three molecules of malonyl-CoA. These two units are then condensed by a key enzyme, benzophenone synthase, to form a central intermediate: a tetrahydroxybenzophenone. researchgate.net

This benzophenone intermediate subsequently undergoes an intramolecular oxidative coupling to form the characteristic tricyclic xanthone core. frontiersin.org From this foundational structure, a plethora of xanthone derivatives can be generated through various tailoring reactions.

The formation of this compound from the initial xanthone core would involve subsequent enzymatic modifications. These modifications are generally understood to be hydroxylation and O-methylation reactions. nih.govmdpi.com While the specific enzymes responsible for the precise placement of the hydroxyl group at the C-2 position and the methoxy (B1213986) group at the C-1 position of the xanthone nucleus have not been definitively characterized for this compound, it is proposed that a hydroxylase first introduces the hydroxyl group, followed by the action of an O-methyltransferase to add the methyl group. mdpi.com The study of these enzymatic steps remains an active area of research in natural product biosynthesis.

Table 2: Key Stages in the Mixed Biosynthesis of Xanthones

StageBiosynthetic PathwayKey Precursors/IntermediatesKey Enzymes (General)
1Shikimate PathwayPhenylalanine, Benzoic acid derivativesPhenylalanine ammonia-lyase (PAL)
2Acetate PathwayAcetyl-CoA, Malonyl-CoAAcetyl-CoA carboxylase
3CondensationBenzoyl-CoA, 3x Malonyl-CoABenzophenone synthase
4CyclizationTetrahydroxybenzophenoneCytochrome P450 monooxygenases
5Tailoring ReactionsXanthone coreHydroxylases, O-Methyltransferases

Chemo-taxonomic Significance of Xanthone Distribution

The distribution of secondary metabolites, such as xanthones, is often not random and can provide valuable clues for the classification of plants, a field known as chemotaxonomy. The presence of specific classes of compounds can be characteristic of certain families, genera, or even species.

Xanthones are considered significant chemotaxonomic markers, particularly in families such as the Clusiaceae, Gentianaceae, and Polygalaceae. frontiersin.org The occurrence of this compound within the Calophyllaceae and Polygalaceae families contributes to the chemical profile of these taxa. researchgate.netnih.gov

For instance, the genus Kielmeyera (family Calophyllaceae) is known for producing a variety of xanthones. The isolation of this compound from Kielmeyera variabilis, alongside other xanthones, helps to define the chemical fingerprint of this species and genus. scielo.brnih.gov Similarly, its presence in the Polygalaceae family adds to the body of evidence that xanthones are characteristic constituents of this plant group.

While this compound itself may not be a sole definitive marker for a particular species, its presence as part of a larger, complex mixture of xanthones and other phenolic compounds provides a valuable dataset for chemotaxonomic analysis. The unique combination of these compounds can help to distinguish between closely related species and to understand the evolutionary relationships between different plant groups.

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 1 Methoxyxanthone and Analogues

Total Synthesis Approaches for Xanthone (B1684191) Frameworks

Several classical and modern synthetic strategies have been developed for the construction of the dibenzo-γ-pyrone core of xanthones. These methods can be broadly categorized based on the key bond-forming reactions and the nature of the immediate precursors.

Grover, Shah, and Shah (GSS) Method and its Modifications

The Grover, Shah, and Shah (GSS) reaction is a well-established and widely used method for the synthesis of hydroxyxanthones. instras.comresearchgate.net This reaction involves the condensation of a substituted phenol with a β-ketoester, typically in the presence of a condensing agent. The original method often employed harsh conditions, but several modifications have been developed to improve yields and expand the substrate scope.

The classical GSS reaction involves heating a mixture of a phenol and a β-ketoester with a condensing agent like sulfuric acid or phosphorus pentoxide. A significant improvement to this method involves the use of a mixture of zinc chloride and phosphorus oxychloride, which allows the reaction to proceed at much lower temperatures, often between 60-80°C. instras.com In some cases, the reaction can even occur at room temperature. instras.com

A key feature of the GSS reaction is that if the intermediate is a 2,6-dihydroxybenzophenone, it instantaneously cyclizes to the corresponding xanthone. instras.com This is particularly relevant for the synthesis of xanthones with hydroxyl groups at positions 1 and 3.

Modifications to the GSS reaction have focused on alternative coupling agents and catalysts. For instance, Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been used as both a coupling agent and a catalyst, although its use can be limited to specific phenolic substrates. researchgate.net Microwave-assisted organic synthesis (MAOS) has also been employed to significantly shorten reaction times and improve yields in GSS-type reactions. researchgate.netchemicalbook.com

Table 1: Comparison of GSS Method and its Modifications for Xanthone Synthesis
MethodCondensing Agent/CatalystTypical Reaction ConditionsAdvantagesLimitationsReference
Classical GSSH₂SO₄ or P₂O₅High temperaturesSimple procedureHarsh conditions, low yields for some substrates instras.com
Modified GSS (ZnCl₂/POCl₃)Zinc Chloride/Phosphorus Oxychloride60-80°C or room temperatureMilder conditions, improved yieldsStill requires stoichiometric reagents instras.com
Eaton's ReagentP₂O₅/CH₃SO₃HRefluxOne-pot procedureSubstrate specific, can give low yields researchgate.net
Microwave-Assisted (MAOS)Various catalysts (e.g., Yb(OTf)₃, ZnCl₂)Microwave irradiation, short reaction times (e.g., 5-30 min)Rapid synthesis, high yieldsRequires specialized equipment researchgate.netchemicalbook.com

Cyclization Reactions via Benzophenone Intermediates

The synthesis of xanthones through the cyclization of 2,2'-dihydroxybenzophenone precursors is a common and versatile strategy. This approach typically involves two main steps: the formation of the substituted benzophenone intermediate and its subsequent cyclodehydration to form the xanthone core. researchgate.netnih.gov

The benzophenone intermediate is often prepared via a Friedel-Crafts acylation reaction between a substituted benzoic acid or its derivative and a phenol. researchgate.netgoogle.com For the synthesis of 2-Hydroxy-1-methoxyxanthone, a plausible route involves the Friedel-Crafts acylation of a suitably protected dihydroxybenzene with a methoxy-substituted benzoic acid derivative. The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and reaction conditions is crucial for achieving high regioselectivity and yield. study.comresearchgate.net

Once the 2-hydroxy-2'-methoxybenzophenone intermediate is obtained, the xanthone ring is formed through an intramolecular nucleophilic aromatic substitution, where the hydroxyl group displaces the methoxy (B1213986) group in a base-catalyzed cyclization. google.com This dehydration process can be achieved using various reagents, including heating with water in a sealed tube or in an autoclave at high temperatures (around 180-220°C). instras.com

Cyclization Reactions via Diaryl Ether Intermediates

An alternative and widely employed route to xanthones involves the formation and subsequent cyclization of a diaryl ether intermediate. nih.gov This method is particularly useful for accessing xanthones with specific substitution patterns that may be difficult to obtain through the benzophenone route.

The key diaryl ether intermediate, a 2-aryloxybenzoic acid, is typically synthesized via an Ullmann condensation. researchgate.netsynarchive.comwikipedia.org This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol in the presence of a base. synarchive.comwikipedia.org Modern modifications of the Ullmann condensation often utilize soluble copper catalysts and ligands to facilitate the reaction under milder conditions. nih.govorganic-chemistry.org

The subsequent step is the electrophilic cycloacylation of the 2-aryloxybenzoic acid to form the xanthone. This intramolecular Friedel-Crafts type reaction is usually promoted by strong acids such as sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent. researchgate.net The choice of cyclizing agent can influence the reaction efficiency and the potential for side reactions.

Palladium-Catalyzed Synthesis of Xanthones

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including xanthones. researchgate.netnih.gov These methods often offer high efficiency, functional group tolerance, and the ability to construct the xanthone core in a single step from readily available starting materials.

One notable approach involves a palladium-catalyzed carbonylation/C-H activation sequence. researchgate.net In this reaction, ortho-diazonium salts of diaryl ethers can be converted to xanthones in the presence of a palladium catalyst and a carbon monoxide source. researchgate.net Optimal conditions for this transformation have been identified as using tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium carbonate as the base, and toluene as the solvent. researchgate.net Another strategy utilizes a palladium-catalyzed oxidative double C-H functionalization/carbonylation of diarylamine precursors. nih.gov

Palladium nanoparticles have also been employed as catalysts for the synthesis of xanthones. For instance, the reaction of salicylaldehydes with dibromobenzene derivatives using palladium nanoparticles can lead to high yields and regioselectivity. mdpi.com

Table 2: Examples of Palladium-Catalyzed Xanthone Synthesis
Starting MaterialsCatalyst SystemReaction ConditionsYieldReference
ortho-Diazonium salts of diaryl ethersPd(PPh₃)₄, K₂CO₃Toluene, CO atmosphereModerate to excellent researchgate.net
Salicylaldehydes and dibromobenzenesPalladium nanoparticlesMicrowave irradiationUp to 88% mdpi.com
DiarylaminesPd(OAc)₂Oxidative C-H functionalization/carbonylation- nih.gov

Alternative Annulation and Condensation Reactions

Beyond the more traditional methods, a variety of other annulation and condensation reactions have been developed for the synthesis of the xanthone framework. These often involve domino or tandem reaction sequences that allow for the rapid construction of molecular complexity from simple starting materials. researchgate.net

One such approach is the reaction of silylaryl triflates with salicylates in the presence of a fluoride source. nih.gov This method proceeds through a tandem intermolecular nucleophilic coupling and subsequent intramolecular electrophilic cyclization. The reaction conditions can be optimized to favor the formation of the xanthone over the diaryl ether byproduct. nih.gov

Domino three-component reactions have also been reported for the direct synthesis of functionalized azaxanthones, which are structural analogues of xanthones where a carbon atom in the aromatic ring is replaced by a nitrogen atom. researchgate.net These reactions often proceed under mild conditions and offer a high degree of molecular diversity. researchgate.net

Regioselective Functionalization of Xanthone Cores

The introduction of substituents at specific positions on a pre-existing xanthone core is a crucial strategy for the synthesis of analogues of this compound and for exploring structure-activity relationships. The reactivity of the xanthone nucleus is influenced by the existing substituents, and various methods have been developed to achieve regioselective functionalization.

Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common methods for introducing functional groups onto the xanthone scaffold. mdpi.com The position of substitution is directed by the activating or deactivating nature of the groups already present on the rings. For example, the presence of hydroxyl or methoxy groups will direct incoming electrophiles to the ortho and para positions.

Selective demethylation of polymethoxyxanthones is another important transformation. nih.gov This can be achieved using various reagents, such as aqueous piperidine, where the selectivity is influenced by both resonance and steric effects. nih.gov This allows for the unmasking of hydroxyl groups at specific positions, which can then be further functionalized.

Regioselective bromination of activated aromatic compounds can be achieved using reagents such as ammonium bromide and Oxone®, which allows for selective mono-bromination. researchgate.net This provides a handle for further transformations, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Hydroxylation and Alkylation Strategies

The introduction of hydroxyl (-OH) and alkyl groups onto the xanthone skeleton is a fundamental strategy for creating analogues of this compound. Hydroxylation is crucial as the position and number of hydroxyl groups can significantly impact the molecule's characteristics. researchgate.netnih.gov

Hydroxylation: Direct hydroxylation of the xanthone core is often challenging. A common synthetic route to hydroxyxanthones involves the cyclodehydration of a substituted 2-hydroxybenzoic acid (salicylic acid derivative) and a phenol derivative. researchgate.netwikipedia.orgresearchgate.net Reagents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) are effective in promoting this condensation and subsequent ring closure to form the xanthone structure. researchgate.netresearchgate.netnih.gov For instance, the synthesis of 1,2-dihydroxy-9H-xanthen-9-one involves the cyclization of an intermediate 2-(3,4-dimethoxyphenoxy)benzoic acid, followed by demethylation to yield the dihydroxy product. mdpi.com Another method involves a multi-step synthesis starting from xanthone, proceeding through nitration, reduction to an amine, and then conversion to a hydroxyl group via a diazonium salt intermediate. researchgate.netupy.ac.id

Alkylation: Alkylation is typically achieved by reacting a hydroxyxanthone with an alkyl halide in the presence of a base. For example, O-alkylation of a hydroxyl group on the xanthone scaffold can be performed using propargyl bromide with potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetonitrile. nih.gov This method can be used to introduce various alkyl chains or functionalized linkers to the xanthone core, providing a basis for further derivatization.

StrategyReagents and ConditionsProduct TypeReference
Hydroxylation (via Cyclodehydration) Salicylic acid derivative, Phenol derivative, Eaton's reagent, 80°CHydroxyxanthone researchgate.netnih.gov
Hydroxylation (from Nitro group) 1. Conc. HNO₃ 2. SnCl₂·2H₂O/HCl 3. NaNO₂, HCl, H₂OHydroxyxanthone researchgate.netupy.ac.id
O-Alkylation Alkyl halide (e.g., propargyl bromide), K₂CO₃, KI, AcetonitrileAlkoxyxanthone nih.gov

Introduction of Methoxy Groups

Methoxy (-OCH₃) groups are common substituents in naturally occurring xanthones and are frequently incorporated in synthetic analogues. nih.govresearchgate.net The introduction of methoxy groups can be accomplished through several methods.

The most straightforward method is the methylation of existing hydroxyl groups. This is typically done using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as sodium carbonate or potassium carbonate. This reaction converts a hydroxyxanthone into its corresponding methoxy derivative. For example, the synthesis of 2-hydroxy-4-methoxy benzophenone, a related precursor, involves the reaction of a dihydroxy compound with dimethyl sulfate. google.com

Alternatively, methoxy-substituted precursors can be used in the initial synthesis of the xanthone ring. The reaction between a methoxy-substituted salicylate and an aryne precursor can yield methoxyxanthones. nih.gov The position of the methoxy group on the salicylate ring can influence the reaction yield, with an electron-donating methoxy group at the 5-position of the salicylate ring giving a high yield. nih.gov

MethodReagentsPrecursorProductReference
Methylation of Hydroxyl Group Dimethyl sulfate, Na₂CO₃, Normal hexaneDihydroxybenzophenoneMethoxyhydroxybenzophenone google.com
Aryne Coupling Methoxy-substituted salicylate, Silylaryl triflate, CsF, THF, 65-90°CMethoxy-substituted salicylateMethoxyxanthone nih.gov
Demethylation BBr₃DimethoxyxanthoneDihydroxyxanthone mdpi.com

Halogenation and Nitration Reactions

Halogenation and nitration are classic electrophilic aromatic substitution reactions used to functionalize the xanthone nucleus. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com These reactions introduce halogen atoms (e.g., Cl, Br) or a nitro group (-NO₂) onto the aromatic rings of the xanthone, providing intermediates for further synthetic transformations.

Halogenation: The direct halogenation of xanthones can be achieved using various reagents. For example, chloro-substituted hydroxyxanthones can be prepared by treating a hydroxyxanthone with N-chlorosuccinimide (NCS) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). researchgate.net Similarly, bromination can be carried out using bromine in glacial acetic acid. researchgate.net These reactions proceed via electrophilic attack on the electron-rich positions of the xanthone ring.

Nitration: Nitration of the xanthone core is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). organicchemistrytutor.comlibretexts.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. libretexts.orgmasterorganicchemistry.com For example, the synthesis of 2-nitroxanthone from xanthone is achieved with concentrated nitric acid at low temperatures. researchgate.netupy.ac.id The resulting nitro group can then be reduced to an amino group, which serves as a versatile handle for further derivatization, such as conversion to a hydroxyl group or incorporation into heterocyclic systems. researchgate.netupy.ac.id

ReactionReagentsProductReference
Chlorination N-Chlorosuccinimide (NCS), p-TsOH, NaCl, EtOHChloro-substituted hydroxyxanthone researchgate.net
Bromination Bromine (Br₂), Glacial acetic acidBromo-substituted hydroxyxanthone researchgate.net
Nitration Concentrated Nitric Acid (HNO₃), 5°C2-Nitroxanthone researchgate.netupy.ac.id

Derivatization and Analogue Synthesis Based on this compound

Building upon the fundamental structure of this compound, various derivatives and analogues can be synthesized to explore structure-activity relationships. These strategies involve modifying existing functional groups or building entirely new moieties onto the xanthone scaffold.

Synthesis of Hydroxyl, Methoxy, and Alkyl Derivatives

The synthesis of a library of analogues with varying hydroxylation, methoxylation, and alkylation patterns is a common strategy in medicinal chemistry. Starting with a core structure like this compound, selective protection and deprotection of hydroxyl groups, followed by methylation or alkylation, can yield a range of derivatives.

For example, the hydroxyl group at the C-2 position can be selectively alkylated. Alternatively, the methoxy group at C-1 can be demethylated (e.g., using boron tribromide) to give a dihydroxyxanthone, which can then be selectively re-alkylated or re-methylated at either the C-1 or C-2 position to produce isomers of the parent compound. The synthesis of polyhalogenated xanthones followed by Suzuki coupling reactions allows for the introduction of various aryl or alkyl groups at specific positions, further diversifying the available analogues. semanticscholar.org

Incorporation of Heterocyclic Moieties

The incorporation of heterocyclic rings onto the xanthone scaffold is a powerful method for creating novel chemical entities. mdpi.com One prominent method for achieving this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click reaction". nih.gov

This strategy typically involves first introducing an alkyne or azide functionality onto the xanthone. For instance, a hydroxyxanthone can be O-alkylated with propargyl bromide to install a terminal alkyne. nih.gov This alkyne-functionalized xanthone can then be reacted with a variety of substituted benzyl azides in the presence of a copper(I) catalyst to yield a series of 1,2,3-triazole-linked xanthone derivatives. nih.gov This approach is highly efficient and allows for the rapid generation of a diverse library of compounds by simply varying the azide component.

HeterocycleSynthetic StrategyKey ReagentsResulting MoietyReference
1,2,3-Triazole Click Reaction (CuAAC)1. Propargyl bromide, K₂CO₃ 2. Substituted benzyl azide, Cu(I) catalystXanthone linked to a substituted benzyl group via a 1,2,3-triazole ring nih.gov

Stereoselective Synthesis of Chiral Xanthone Analogues

The synthesis of chiral derivatives of xanthones (CDXs) in enantiomerically pure form has become an area of significant interest. nih.govnih.govmdpi.com Nature typically produces only one enantiomer of a chiral compound, but chemical synthesis allows for the preparation of both, enabling the study of enantioselectivity in biological systems. nih.govmdpi.com

A common and highly efficient approach to CDXs is the coupling of a xanthone containing a carboxylic acid moiety with enantiomerically pure chiral building blocks, such as amino acid esters. researchgate.netresearchgate.net This "chiral pool" strategy involves activating the carboxylic acid on the xanthone (e.g., 9-oxo-9H-xanthene-2-carboxylic acid) and then reacting it with the amino group of an amino acid ester (e.g., L- or D-alanine methyl ester). This amide coupling reaction, often facilitated by standard peptide coupling reagents, produces chiral xanthone derivatives with high yield and enantiomeric purity. researchgate.net This methodology allows for the systematic introduction of chirality and the exploration of how stereochemistry affects the properties of the xanthone derivative.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of 2 Hydroxy 1 Methoxyxanthone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the entire molecular skeleton and confirm the placement of functional groups.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in 2-Hydroxy-1-methoxyxanthone.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The aromatic region would display signals corresponding to the seven protons on the xanthone (B1684191) core, with their chemical shifts and coupling patterns revealing their positions relative to one another and to the substituents. A sharp singlet integrating to three protons would confirm the presence of the methoxy group, while a broader singlet, which may be exchangeable with D₂O, would indicate the hydroxyl group.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, 14 distinct carbon signals are expected. This includes the characteristic downfield signal for the carbonyl carbon (C-9) of the xanthone nucleus, signals for the oxygen-substituted aromatic carbons (C-1 and C-2), signals for the other aromatic carbons, and a signal for the methoxy carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general chemical shift ranges for xanthone derivatives. Actual experimental values may vary depending on the solvent and other conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-OCH₃~3.9 - 4.1 (s, 3H)~56.0 - 62.0
2-OH~12.0 - 13.5 (s, 1H, chelated)-
3~6.5 - 7.0 (d)~105.0 - 115.0
4~7.2 - 7.8 (t)~120.0 - 130.0
5~7.2 - 7.8 (t)~115.0 - 125.0
6~7.5 - 8.2 (d)~130.0 - 140.0
7~7.2 - 7.8 (t)~120.0 - 130.0
8~7.5 - 8.3 (d)~120.0 - 130.0
1-~160.0 - 165.0
2-~155.0 - 160.0
4a-~120.0 - 125.0
5a-~150.0 - 158.0
8a-~110.0 - 118.0
9-~175.0 - 185.0
9a-~145.0 - 155.0

s = singlet, d = doublet, t = triplet

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would reveal correlations between adjacent aromatic protons, such as H-3 and H-4, and the sequence of protons on the unsubstituted ring (H-5 through H-8).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly with the carbons to which they are attached. sdsu.eduprinceton.edu This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is one of the most powerful 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds away. sdsu.eduprinceton.edu Key HMBC correlations would confirm the placement of the substituents. For instance, the methoxy protons would show a correlation to the C-1 carbon, and the aromatic proton H-8 would show correlations to the carbonyl carbon (C-9) and the quaternary carbon C-8a, confirming the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. researchgate.net A key NOESY correlation would be expected between the methoxy protons at C-1 and the aromatic proton at C-8, confirming their spatial proximity across the xanthone core.

Table 2: Key Expected 2D NMR Correlations for this compound

TechniqueCorrelating ProtonsCorrelating Atom(s)Information Provided
COSY H-3H-4Confirms adjacency of H-3 and H-4.
H-5H-6Confirms adjacency of H-5 and H-6.
H-6H-7Confirms adjacency of H-6 and H-7.
H-7H-8Confirms adjacency of H-7 and H-8.
HSQC 1-OCH₃1-OCH₃ CarbonAssigns the methoxy carbon.
H-3, H-4, H-5, etc.C-3, C-4, C-5, etc.Assigns protonated aromatic carbons.
HMBC 1-OCH₃C-1Confirms methoxy group position at C-1.
H-8C-9, C-7, C-8aConfirms xanthone backbone structure.
H-4C-2, C-4a, C-9aConfirms connectivity around ring A.
NOESY 1-OCH₃H-8Confirms spatial proximity of the methoxy group and H-8.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. nih.govnih.gov For this compound (C₁₄H₁₀O₄), the calculated exact mass is 242.0579. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), thereby confirming the molecular formula and ruling out other potential structures with the same nominal mass. mdpi.commdpi.com

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. mdpi.com The resulting fragmentation pattern is characteristic of the molecule's structure. For xanthones, common fragmentation pathways include the loss of small neutral molecules such as carbon monoxide (CO), a methyl radical (•CH₃) from a methoxy group, and Retro-Diels-Alder (RDA) reactions that cleave the central ring. researchgate.netcore.ac.uk

A plausible fragmentation pathway for the protonated molecule of this compound ([M+H]⁺, m/z 243.0652) would likely involve an initial loss of the methyl radical from the methoxy group, followed by sequential losses of carbon monoxide.

Table 3: Proposed MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Structure/Formula of Fragment
243.0652•CH₃ (15 Da)228.0423[M+H-CH₃]⁺
228.0423CO (28 Da)200.0470[M+H-CH₃-CO]⁺
200.0470CO (28 Da)172.0517[M+H-CH₃-CO-CO]⁺

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like xanthones without causing significant fragmentation in the source. researchgate.net When coupled with a mass spectrometer, ESI typically generates protonated molecules, [M+H]⁺, in the positive ion mode, or deprotonated molecules, [M-H]⁻, in the negative ion mode. nih.govresearchgate.net For this compound (MW = 242.24), ESI-MS would be expected to produce a prominent ion at an m/z of approximately 243.1 in positive mode and 241.1 in negative mode. This technique serves as the initial step for further MS/MS analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the structural elucidation of this compound, providing critical information about its functional groups and conjugated π-electron system.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its specific functional groups. Analysis of the spectrum allows for the definitive identification of the hydroxyl, carbonyl, methoxy, and aromatic moieties.

O-H Stretching: A broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broad nature of this peak is indicative of intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a series of bands in the 3100-3000 cm⁻¹ region. The C-H stretching of the methoxy (-OCH₃) group is expected to produce signals in the 3000-2850 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band characteristic of the conjugated ketone carbonyl (C=O) group of the xanthone core is anticipated around 1650-1610 cm⁻¹. Conjugation with the aromatic system lowers the frequency from that of a simple aliphatic ketone.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce several bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The spectrum will also feature strong bands corresponding to C-O stretching vibrations. The aryl ether linkage of the xanthone core and the methoxy group typically absorb in the 1300-1000 cm⁻¹ range.

The combination of these characteristic bands provides a unique "fingerprint" for this compound, confirming the presence of its key functional groups.

Table 1: Expected Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3500 - 3200Strong, Broad
Aromatic C-HC-H Stretch3100 - 3000Medium to Weak
Methoxy (-OCH₃)C-H Stretch3000 - 2850Medium
Ketone (C=O)C=O Stretch~1650 - 1610Strong
Aromatic C=CC=C Stretch1600 - 1450Medium to Weak
Ether/Phenol (C-O)C-O Stretch1300 - 1000Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule's chromophore—the extensively conjugated system of the xanthone nucleus. The position and intensity of absorption bands are strongly affected by the nature and position of auxochromic substituents like the hydroxyl and methoxy groups. The spectrum of this compound is expected to show multiple absorption bands characteristic of the xanthone scaffold, which arise from π → π* and n → π* electronic transitions. Based on data from similar xanthone derivatives, characteristic absorption maxima (λmax) are typically observed in two main regions: one around 240-260 nm and a second, broader band between 300-380 nm. These absorptions are due to the conjugated π-system of the dibenzo-γ-pyrone core.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

The structure of this compound has been confirmed through single-crystal X-ray diffraction analysis of its monohydrate form. The analysis reveals that the tricyclic xanthene ring system is nearly planar, a characteristic feature of this class of compounds. In the crystal lattice, the molecules are connected by intermolecular O-H···O hydrogen bonds, forming chains. This technique provides an unambiguous confirmation of the connectivity and planar conformation of the molecule.

Table 2: Crystallographic Data for this compound Monohydrate
Crystal Data and Structure Refinement
Empirical formulaC₁₄H₁₀O₄·H₂O
Formula weight260.24
Temperature295 K
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.8008 (6) Å
b = 7.0856 (4) Å
c = 19.4596 (9) Å
β = 102.402 (4)°
Volume1185.16 (12) ų
Z4

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques that measure the differential absorption of left and right circularly polarized light for vibrational and electronic transitions, respectively. These methods are indispensable for determining the absolute configuration of chiral molecules.

This compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereogenic centers. Consequently, it does not exhibit a VCD or ECD spectrum on its own. A racemic mixture or an achiral molecule will not produce a signal in these spectroscopic techniques.

However, the application of VCD and ECD is highly relevant in the context of natural product chemistry where this compound is found. It is often isolated from plant extracts alongside a variety of other secondary metabolites, many of which are chiral. For instance, during the bioactivity-guided fractionation of extracts from Kielmeyera variabilis, this compound was identified along with a new, chiral acylphoroglucinol. In that study, the structure of the new chiral compound was elucidated using NMR and mass spectrometry, while its absolute configuration was determined by comparing experimental and calculated ECD spectra. This highlights the crucial role of ECD in establishing the complete stereostructure of novel chiral compounds that are co-isolated with achiral molecules like this compound. Therefore, while not applicable to the target compound directly, VCD and ECD are essential tools for the comprehensive characterization of the chiral chemical space of its natural sources.

Computational and Theoretical Investigations of 2 Hydroxy 1 Methoxyxanthone

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a molecule like 2-Hydroxy-1-methoxyxanthone, this would involve determining the preferred orientation of the methoxy (B1213986) and hydroxyl groups relative to the xanthone (B1684191) plane. Theoretical calculations can determine the rotational energy barriers and identify the global minimum energy conformer. ufms.br

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ugm.ac.idnih.gov MD simulations provide detailed information on the flexibility and dynamic behavior of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. journals.co.zajournals.co.za

In the context of drug discovery, MD simulations are often performed on a ligand-protein complex, previously identified by molecular docking, to assess its stability. ugm.ac.idjournals.co.za Simulations lasting for nanoseconds can reveal whether the ligand remains stably bound within the protein's active site. Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein and ligand. journals.co.zajournals.co.za Such simulations have been applied to various xanthone derivatives to confirm the stability of their interactions with protein targets like the Epidermal Growth Factor Receptor (EGFR). ugm.ac.idjournals.co.za

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand in the receptor's binding site and then using a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov

Molecular docking studies on xanthone derivatives have been performed to predict their binding modes and affinities with a wide range of biological targets relevant to diseases like cancer. nih.gov These studies identify the specific amino acid residues in the protein's active site that interact with the ligand. The interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net

For example, various hydroxyxanthone derivatives have been docked into the active sites of proteins like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), which are important targets in cancer therapy. journals.co.zajournals.co.za The results from these studies, including binding energies and key interactions, help to rationalize the observed biological activity and guide the design of new, more potent inhibitors. researchgate.net The binding affinity values indicate the strength of the interaction, with more negative values suggesting a stronger binding. journals.co.za

Table 2: Examples of Predicted Binding Affinities of Xanthone Derivatives with Biological Targets

This table showcases results from various molecular docking studies on different xanthone derivatives to illustrate the type of data generated.

Xanthone DerivativeProtein TargetPDB IDPredicted Binding Affinity (kcal/mol)
Xanthone-Chalcone Hybrid (3SH)EGFR--9.71
1-(dimethylamino)-3,4,6-trihydroxy-9H-xanthen-9-one (X3)CDK2--7.39
1-(dimethylamino)-3,4,6-trihydroxy-9H-xanthen-9-one (X3)EGFR--6.85
3-hydroxy-7-mercapto-1-(methylamino)-9H-xanthen-9-one (X45)EGFR--6.92
6-hydroxy-8-(methylamino)-9-oxo-9H-xanthene-2-carbonitrile (X44)EGFR--7.12
Compound 5 (a novel xanthone derivative)Telomerase--8.7
Compound 5 (a novel xanthone derivative)COX-2--8.6
Compound 5 (a novel xanthone derivative)CDK2--8.3

Data compiled from multiple studies. researchgate.netugm.ac.idjournals.co.zajournals.co.zanih.gov

Investigation of Binding Site Characteristics

Computational docking simulations are instrumental in elucidating the binding characteristics of this compound with various biological targets. These studies focus on understanding the non-covalent interactions between the ligand (the xanthone) and the amino acid residues within the active site of a target protein or enzyme. The specific arrangement of the hydroxyl (-OH) and methoxy (-OCH3) groups on the xanthone scaffold is critical in defining its binding mode and affinity.

The hydroxyl group at the C-2 position is a key contributor to binding, primarily through the formation of hydrogen bonds with appropriate donor or acceptor residues in the protein's binding pocket. For instance, it can interact with amino acids such as serine, threonine, aspartate, or glutamate. Furthermore, the oxygen atom of the methoxy group at the C-1 position can also act as a hydrogen bond acceptor. The interplay between the C-2 hydroxyl group and the adjacent carbonyl oxygen of the pyrone ring can form a strong intramolecular hydrogen bond, which contributes to the planarity and stability of the molecule, influencing how it fits into a binding site.

Molecular docking studies on structurally related xanthones interacting with various enzymes have shown that the xanthone core often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The planar nature of the tricyclic xanthone ring system is advantageous for maximizing these stacking interactions within a binding cavity. The specific location and orientation of this compound within a binding site are therefore determined by a combination of directed hydrogen bonds and more diffuse van der Waals and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For xanthone derivatives, including this compound, QSAR studies are employed to predict their activity and to guide the design of new, more potent analogues. nih.govarabjchem.org The fundamental principle is that the variations in the biological activity of a group of structurally similar compounds are dependent on the changes in their molecular properties, which can be quantified by molecular descriptors. sci-hub.se

Descriptor Calculation and Selection

The initial step in QSAR modeling is the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecule's physicochemical and structural properties. They are categorized into several classes. nih.govcadaster.eumdpi.com

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Calculated from the 2D representation of the molecule, these include constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices (e.g., Wiener index, Kier & Hall connectivity indices), and counts of specific atom types or functional groups. cadaster.eu

3D Descriptors: These require the 3D coordinates of the atoms and describe the molecule's spatial properties, including shape indices, solvent-accessible surface area (SASA), and molecular volume. nih.gov

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (LogP), molar refractivity, and polarizability. nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule, such as dipole moment, frontier molecular orbital energies (HOMO, LUMO), and atomic partial charges. arabjchem.org

Once calculated, a crucial step is the selection of a subset of relevant descriptors that have the most significant correlation with the biological activity. This is done to avoid overfitting the model and to create a statistically robust and interpretable relationship.

Table 1: Common Molecular Descriptors in Xanthone QSAR Studies This table is interactive. You can sort and filter the data.

Descriptor Category Specific Descriptor Example Information Encoded Potential Influence on Activity
Physicochemical LogP (Octanol-Water Partition Coefficient) Lipophilicity/Hydrophobicity Membrane permeability, binding to hydrophobic pockets nih.gov
Electronic Dipole Moment Polarity and charge distribution Electrostatic interactions with the target site
Topological Wiener Path Index Molecular branching and size Overall molecular shape and steric fit scialert.net
3D/Steric Solvent-Accessible Surface Area (SASA) Molecular surface area exposed to solvent Accessibility for interaction with the biological target nih.gov
Quantum Chemical Dielectric Energy Energy of the molecule in a dielectric medium Interaction strength in a biological environment nih.gov

| Constitutional | Hydroxyl Group Count | Number of hydrogen bond donors | Potential for hydrogen bonding with the target nih.gov |

Development of Predictive Models for Biological Activity

Following descriptor selection, a mathematical model is developed to link these descriptors to the observed biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration). Multiple Linear Regression (MLR) is a common method used for this purpose. nih.gov

A typical QSAR model for a series of xanthone derivatives might take the following form:

pIC50 = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ..., Dₙ are the selected molecular descriptors, c₁, c₂, ..., cₙ are their regression coefficients, and c₀ is a constant. The coefficients indicate the weight or importance of each descriptor; a positive coefficient implies that an increase in the descriptor's value enhances activity, while a negative coefficient suggests the opposite.

For instance, a QSAR study on xanthone derivatives targeting a specific cancer cell line found that descriptors such as dielectric energy, hydroxyl group count, LogP, a shape index, and solvent-accessible surface area were significantly correlated with anticancer activity. nih.gov Another model developed for xanthone derivatives from Garcinia species predicted anticancer activity against the A549 cell line based on parameters of electronegativity contribution and atom types. mdpi.com

The predictive power and robustness of the developed QSAR model are evaluated using statistical metrics like the coefficient of determination (r²), which measures the correlation, and the cross-validation regression coefficient (q² or r²CV), which assesses the model's predictive accuracy. nih.gov

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties. For this compound, these models can provide insights into its potential behavior within a biological system. mdpi.comresearchgate.net

Ligand Lipophilicity and Solubility Prediction

Lipophilicity and aqueous solubility are fundamental physicochemical properties that significantly influence a compound's absorption and distribution. nih.govnih.gov

Lipophilicity: This property is typically quantified as the logarithm of the octanol-water partition coefficient (LogP). It describes the compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. A moderate LogP value is often desired for oral bioavailability, balancing solubility with membrane permeability. nih.gov Computational models predict LogP based on the molecule's structure, either by summing contributions from individual atoms or fragments or by using more complex machine learning algorithms. d-nb.info For xanthone derivatives, LogP is a frequently used descriptor in QSAR studies, highlighting its importance for biological activity. nih.gov

Solubility: Aqueous solubility is crucial for a compound to be absorbed from the gastrointestinal tract. Poor solubility can be a major hurdle in drug development. nih.gov In silico models predict intrinsic aqueous solubility (LogS) using various methods, including those based on LogP and other molecular descriptors like molecular weight and the number of hydrogen bond donors/acceptors.

Table 2: Predicted Physicochemical Properties of this compound This table is interactive. You can sort and filter the data.

Property Predicted Value Range Method Significance in ADME
LogP (Lipophilicity) 2.5 - 3.5 Atom/Fragment-based, Machine Learning Affects absorption, membrane permeability, protein binding nih.gov
LogS (Aqueous Solubility) -4.0 to -3.0 QSAR, General Solubility Equations Influences dissolution and absorption after oral administration
Molecular Weight 242.23 g/mol Calculation A key parameter in drug-likeness rules (e.g., Lipinski's Rule of Five)
Hydrogen Bond Donors 1 (the -OH group) Structure Analysis Influences solubility and membrane permeability

| Hydrogen Bond Acceptors | 3 (the two O in xanthone core, one O in methoxy) | Structure Analysis | Influences solubility and target binding |

Blood-Brain Barrier Permeability Prediction

The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system (CNS). nih.gov Predicting whether a compound can cross the BBB is essential for developing CNS-active drugs.

Computational models for BBB permeability prediction are often classification-based (i.e., BBB+ for permeable, BBB- for non-permeable) or regression-based (predicting a quantitative value like LogBB). These models are built using machine learning techniques, such as support vector machines (SVM), trained on datasets of compounds with experimentally determined BBB permeability. nih.gov

Key molecular properties influencing BBB permeability include:

Lipophilicity: Higher lipophilicity generally favors passive diffusion across the BBB, but excessively high LogP can lead to non-specific binding and poor solubility. nih.gov

Molecular Size: Smaller molecules (typically with a molecular weight < 400-500 Da) tend to cross the BBB more readily. nih.gov

Polarity: A lower polar surface area (PSA) is generally associated with better BBB penetration.

Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors is favorable for crossing the lipid-like barrier. nih.gov

Based on the physicochemical properties of this compound (MW ≈ 242, predicted LogP ≈ 3, 1 H-bond donor, 3 H-bond acceptors), computational models would likely predict it to have the potential for BBB permeability. However, factors like efflux by transporters such as P-glycoprotein (P-gp) can also significantly impact CNS penetration and are considered in more advanced predictive models. nih.gov

Chemoinformatics and Network Pharmacology Approaches

Chemoinformatics and network pharmacology are powerful computational tools that aid in the prediction of the biological activities and mechanisms of action of chemical compounds. These approaches are particularly valuable in the early stages of drug discovery for identifying potential protein targets and understanding the complex biological networks through which a compound may exert its effects. For this compound, these computational methods can provide valuable insights into its pharmacological potential.

By leveraging the chemical structure of this compound, chemoinformatic tools can predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Such predictions are crucial for assessing the compound's drug-likeness and potential for further development. The Simplified Molecular Input Line Entry System (SMILES) string for this compound is COC1=C(C=CC2=C1C(=O)C3=CC=CC=C3O2)O. biocrick.com

Network pharmacology, on the other hand, aims to elucidate the relationships between drugs, their targets, and the diseases they are used to treat. This is achieved by constructing and analyzing networks of interactions between these entities. For this compound, this could involve predicting its protein targets and then mapping these targets onto biological pathways and protein-protein interaction networks to hypothesize its mechanisms of action.

Predicted Pharmacokinetic and Drug-Likeness Profile

Computational models are instrumental in predicting the pharmacokinetic properties and drug-likeness of a compound based on its chemical structure. These predictions help in the early assessment of a molecule's potential as a therapeutic agent. For this compound, a predictive analysis suggests a favorable profile for oral bioavailability.

The "bioavailability radar" provides a graphical representation of the drug-likeness of a molecule, with the optimal range for various properties depicted in a pink area. The predicted properties for this compound fall within these optimal ranges, indicating a good potential for oral bioavailability.

Table 1: Predicted Physicochemical and Lipophilicity Properties of this compound This table is generated based on predictive models and provides an estimation of the compound's properties.

Property Predicted Value
Physicochemical Properties
Molecular Formula C₁₄H₁₀O₄
Molecular Weight 242.23 g/mol
Number of Heavy Atoms 18
Number of Aromatic Heavy Atoms 16
Fraction Csp3 0.07
Number of Rotatable Bonds 1
Number of Hydrogen Bond Acceptors 4
Number of Hydrogen Bond Donors 1
Molar Refractivity 65.50
Topological Polar Surface Area (TPSA) 66.76 Ų
Lipophilicity
Consensus Log Po/w 2.50

Predicted Biological Targets

Based on the principle of chemical similarity, computational tools can predict the likely protein targets of a small molecule. For this compound, predictions suggest a range of potential targets, with a notable representation of enzymes, particularly kinases.

The prediction of targets is based on a combination of 2D and 3D similarity measures with known ligands of various proteins. The probability of a predicted target is a score that reflects the confidence of the prediction.

Table 2: Top Predicted Biological Targets for this compound This table is generated based on predictive models and provides an estimation of the compound's potential biological targets.

Target Class Top Predicted Targets (with Probability)

Potential Therapeutic Pathways and Network Interactions

Network pharmacology analysis allows for the exploration of the potential therapeutic pathways and biological networks that may be modulated by this compound. By mapping the predicted protein targets to known biological pathways, it is possible to hypothesize the compound's mechanism of action in various diseases.

Given the prediction of targets such as Prostaglandin G/H synthase 1 and 2 (also known as COX-1 and COX-2), it can be inferred that this compound may be involved in the arachidonic acid metabolism pathway, which is central to inflammation. Similarly, the prediction of kinase targets suggests potential roles in cell signaling pathways that are often dysregulated in cancer.

A hypothetical protein-protein interaction (PPI) network can be constructed to visualize the relationships between the predicted targets. In such a network, the nodes would represent the proteins, and the edges would represent the known interactions between them. Analyzing the topology of this network could reveal key proteins and pathways that are likely to be influenced by this compound. For instance, hub proteins with a high number of connections could be critical points of intervention for the compound's activity.

The integration of chemoinformatics and network pharmacology, therefore, provides a foundational framework for understanding the potential therapeutic applications of this compound, guiding further experimental validation of its biological activities.

Molecular Mechanisms of Biological Activity of 2 Hydroxy 1 Methoxyxanthone and Its Analogues in Vitro Studies

Antiviral Activity: Molecular Targets and Pathways

The emergence of novel viral pathogens has underscored the need for new antiviral agents. Hydroxy-xanthones, including analogues of 2-Hydroxy-1-methoxyxanthone, have demonstrated promising antiviral properties, particularly against coronaviruses. In vitro studies on synthetic hydroxy-xanthones related to those isolated from the plant genus Swertia have shown significant biological activity against the human coronavirus OC43. Initial screenings revealed that these compounds can cause a statistically significant reduction in viral infectivity in Baby Hamster Kidney (BHK-21) cell lines wilddata.cnnih.gov.

The broad-spectrum antiviral activity of the xanthone (B1684191) scaffold is believed to stem from its ability to interact with multiple viral and host-cell targets. While the precise molecular mechanisms are still under detailed investigation, it is hypothesized that hydroxy-xanthones may inhibit key viral proteins essential for replication and entry. For instance, some phenolic compounds have been shown to exert antiviral effects by modulating immune responses, initiating inflammatory pathways, or interfering with viral attachment and fusion proteins ipb.ptnih.gov. The addition of various functional groups to the core xanthone structure generally enhances the biological activity compared to the unsubstituted xanthone wilddata.cnnih.gov. However, more detailed mechanistic studies are required to fully elucidate the specific molecular targets and pathways involved in the antiviral action of this compound and its analogues nih.gov.

Antimicrobial Activity: Mechanistic Investigations

Xanthone derivatives have been recognized for their potent activity against a range of pathogenic microorganisms. The mechanisms underlying this activity often involve the disruption of microbial cell structures and vital cellular processes.

Staphylococcus aureus, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. Xanthones have emerged as a promising class of compounds to combat this pathogen. The proposed antibacterial mechanism of action for xanthone derivatives against S. aureus primarily involves the disruption of the bacterial cytoplasmic membrane nih.gov. As amphiphilic compounds, xanthones are capable of compromising the bacterial membrane through a model of interfacial activity. This disruption leads to the leakage of intracellular components and ultimately cell death. Furthermore, some xanthones can induce the release of lipoteichoic acid (LTA) from the cell wall of MRSA, a crucial component for cell division and osmotic stability in Gram-positive bacteria nih.gov.

The global burden of tuberculosis, caused by Mycobacterium tuberculosis, necessitates the discovery of novel antimicrobials. Amphiphilic xanthone derivatives have shown significant inhibitory activity against this pathogen. The primary mechanism involves targeting and disrupting the mycobacterial inner membrane. This action leads to a depletion of cellular ATP, effectively shutting down energy-dependent processes and leading to bacterial death. A key advantage of this membrane-targeting mechanism is the lack of cross-resistance with current anti-tuberculosis drugs semanticscholar.org.

Several naturally occurring xanthones have demonstrated notable antifungal activity against various phytopathogenic fungi, including Cladosporium cucumerinum. While the precise molecular mechanism of action is not fully elucidated, structure-activity relationship studies have provided insights into the chemical features required for antifungal efficacy. The pattern of hydroxylation and methoxylation on the xanthone scaffold plays a crucial role in determining the potency of the compound. For example, studies on various natural xanthones have identified specific substitution patterns that enhance activity against C. cucumerinum. The ability of these compounds to interfere with fungal growth suggests a mechanism that could involve membrane disruption or inhibition of essential fungal enzymes, similar to their antibacterial counterparts. However, further research is needed to pinpoint the specific molecular targets within the fungal cells.

Antioxidant Activity: In Vitro Mechanistic Studies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Xanthones are well-regarded for their antioxidant properties, which are primarily mediated through their ability to scavenge free radicals and reduce oxidizing agents.

The antioxidant capacity of this compound and its analogues is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The potency is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Dihydroxyxanthone derivatives, particularly those with an ortho-dihydroxy (catechol) group, exhibit potent DPPH scavenging activity, with IC₅₀ values comparable to the standard antioxidant Trolox.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation is generated, and the ability of the test compound to reduce it is measured spectrophotometrically. Similar to the DPPH assay, the presence and position of hydroxyl groups on the xanthone nucleus are critical for scavenging activity.

Hydrogen Peroxide (H₂O₂) Scavenging Assay: This assay assesses the ability of a compound to neutralize hydrogen peroxide, a non-radical ROS. Studies have shown varied results for xanthones; some, like 2-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone, were unable to trap H₂O₂, while for other analogues, the presence of a hydroxyl group at the C-6 position appeared to have a positive effect on H₂O₂ scavenging nih.govresearchgate.net. One study reported an IC₅₀ value of 1198.95 µg/mL for a generic xanthone nih.gov.

Table 1: In Vitro Radical Scavenging Activity of Selected Xanthone Analogues

Compound Assay IC₅₀ Value (µM) Reference
1,2-dihydroxyxanthone DPPH 11.3 ± 0.2 nih.gov
1,2-dihydroxy-3-methoxyxanthone DPPH 11.1 ± 0.4 nih.gov
4-hydroxyxanthone ROO• (Peroxyl Radical) 59.4 ± 3.0 nih.gov
1,2-dihydroxyxanthone ROO• (Peroxyl Radical) 23.8 nih.gov
6-hydroxy-1-arylxanthone H₂O₂ 518 ± 26 nih.gov
8-hydroxy-1-arylxanthone H₂O₂ 658 ± 23 nih.gov

The FRAP assay provides a direct measure of the total antioxidant or reducing potential of a compound. The mechanism is based on the ability of an antioxidant to reduce a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to an intense blue ferrous (Fe²⁺) form at a low pH. The change in absorbance is proportional to the reducing power of the sample. Studies on various xanthone derivatives have demonstrated their capacity to reduce ferric ions, confirming their potent antioxidant activity. The reducing power is influenced by the substitution pattern on the xanthone core. For instance, certain 2-(aminomethyl)-9H-xanthen-9-one derivatives have shown significant activity in the FRAP assay, with results expressed as mM Fe²⁺ equivalents per liter.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Selected Xanthone Derivatives

Compound/Extract FRAP Value Unit Reference
(R/S)-2-(aminomethyl)-9H-xanthen-9-one derivative 3 0.184 ± 0.003 mM Fe²⁺/L nih.gov
(R)-2-(aminomethyl)-9H-xanthen-9-one derivative 1 0.096 ± 0.007 mM Fe²⁺/L nih.gov
Xanthone-rich Mangosteen Pericarp Extract 144.56 mg Trolox equivalent/g extract semanticscholar.org

Modulation of Endogenous Antioxidant Systems

Xanthone derivatives are recognized for their capacity to counteract oxidative stress by modulating cellular defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.gov This pathway is a master regulator of the expression of numerous antioxidant and detoxification enzymes. While direct in vitro studies specifically detailing the modulation of endogenous antioxidant systems by this compound are not extensively available, the general activity of the xanthone scaffold suggests a potential role in this process.

Research on various natural and synthetic xanthones has demonstrated their ability to enhance the nuclear translocation of Nrf2, leading to an intracellular response against oxidative stress and inflammation. nih.gov For instance, studies on other xanthone derivatives have shown their capability to upregulate downstream targets of the Nrf2 pathway, thereby bolstering the cell's antioxidant capacity. nih.gov The antioxidant activity of hydroxyxanthones is influenced by the number and position of hydroxyl groups on their structure. nih.gov

Anti-Inflammatory Activity: Cellular and Molecular Basis

The anti-inflammatory properties of xanthones are a significant area of investigation. While specific data for this compound is limited, the broader class of xanthone derivatives has been shown to exert anti-inflammatory effects through various molecular mechanisms.

Inhibition of Inflammatory Mediators (e.g., COX-2)

Modulation of Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of various pro-inflammatory genes. The inhibition of this pathway is a key mechanism for many anti-inflammatory agents. In vitro studies on other xanthone derivatives have demonstrated their ability to modulate the NF-κB pathway. For instance, 2'-Hydroxychalcone, a related compound, has been shown to significantly inhibit the NF-κB pathway in breast cancer cells. nih.govnih.gov While direct evidence for this compound is pending, the established activity of the xanthone nucleus in modulating NF-κB signaling suggests a plausible mechanism for its potential anti-inflammatory effects. nih.gov

Anticancer Activity: Molecular Targets and Cellular Effects (In Vitro)

The anticancer potential of xanthone derivatives has been a subject of extensive research. While specific in vitro studies on this compound are not abundant, some evidence points towards its potential in this area.

Induction of Apoptosis (e.g., Caspase Activation)

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. The induction of apoptosis is a hallmark of many effective anticancer drugs. Research on various xanthones has demonstrated their ability to induce apoptosis in different cancer cell lines. mdpi.comresearchgate.net For example, a novel prenylated xanthone isolated from Garcinia mangostana was found to induce apoptosis in cancer cells. mdpi.com The mechanism often involves the activation of caspases, a family of proteases that execute the apoptotic process. Studies on other hydroxychalcones have shown that they can induce autophagy-dependent apoptosis, which involves the cleavage of caspase-3 and PARP. nih.gov Although direct studies on caspase activation by this compound are needed, the pro-apoptotic activity of the broader xanthone family is well-documented.

Inhibition of Cell Proliferation and Cell Cycle Arrest

The uncontrolled proliferation of cells is a fundamental characteristic of cancer. Therefore, the inhibition of cell proliferation and the induction of cell cycle arrest are key strategies in cancer therapy. While specific data on the effect of this compound on cell proliferation and the cell cycle is limited, a review on the anticancer activity of xanthone derivatives noted that 1,2-dihydroxyxanthone exhibited weaker anticancer activity than this compound, suggesting some level of activity for the latter. nih.gov

Studies on other, structurally different, compounds have shown the ability to induce cell cycle arrest. For instance, 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone was found to induce G0/G1 phase arrest in HT-29 human colon adenocarcinoma cells in a time-dependent manner. nih.gov Another compound, bannaxanthone E, was shown to suppress cell cycle progression at the G2/M phase in a human lung cancer cell line. researchgate.net These findings highlight the potential for xanthone-related structures to interfere with the cell cycle machinery.

Below is a summary of in vitro anticancer activities of some hydroxyxanthone derivatives against various cancer cell lines, providing context for the potential activity of this compound.

CompoundCell LineIC50 (µM)Reference
Hydroxyxanthone 3aMCF-7184 ± 15 nih.gov
Hydroxyxanthone 3aWiDr254 ± 15 nih.gov
Hydroxyxanthone 3aHeLa277 ± 9 nih.gov
Hydroxyxanthone 3cWiDr209 ± 4 nih.gov
Hydroxyxanthone 3cHeLa241 ± 13 nih.gov
1,3,6,8-tetrahydroxyxanthoneHepG29.18 pandawainstitute.com
Novel Prenylated XanthoneCNE-13.35 mdpi.com
Novel Prenylated XanthoneCNE-24.01 mdpi.com
Novel Prenylated XanthoneA5494.84 mdpi.com
Novel Prenylated XanthonePC-36.21 mdpi.com
Novel Prenylated XanthoneU-876.39 mdpi.com
Novel Prenylated XanthoneH4907.84 mdpi.com
Novel Prenylated XanthoneSGC-79018.09 mdpi.com

Modulation of Kinase Activity (e.g., CDK2, MAPK1, GSK3B)

The anticancer activity of xanthone derivatives is partly attributed to their ability to inhibit protein kinases, which are crucial regulators of cell proliferation. nih.gov Computational analyses of novel synthetic xanthone derivatives have identified Mitogen-Activated Protein Kinase 1 (MAPK1) and Glycogen Synthase Kinase 3 Beta (GSK3B) as primary targets within the kinase network. frontiersin.org These findings suggest that the xanthone scaffold is a promising framework for developing kinase inhibitors. frontiersin.org The anticancer effects of xanthones are often linked to their capacity to bind with multiple protein receptors, including protein kinases, thereby disrupting the signaling pathways that lead to the proliferation of cancer cells. nih.govmdpi.com

Inhibition of Topoisomerase Enzymes

Xanthone derivatives have been identified as potent inhibitors of topoisomerase enzymes, which are critical for DNA replication and repair in cancer cells. mdpi.com These compounds can interfere with the activity of both topoisomerase I and II. mdpi.com

The mechanism of action for certain xanthone-polyamine conjugates involves blocking the DNA strand passage step of the topoisomerase II catalytic cycle. nih.gov These analogues are believed to interact with the DNA cleavage/ligation active site of human topoisomerase IIα, thereby impairing its catalytic function. nih.govresearchgate.net This contrasts with earlier hypotheses that suggested xanthones inhibit the enzyme by interfering with ATP binding. nih.govresearchgate.net Studies on synthetic xanthone analogues, such as those with halohydrin, methoxy (B1213986), and amino substituents, have demonstrated their activity in topoisomerase inhibition. mdpi.com For instance, 1,3-di(2',3'-epoxypropoxy)xanthone was found to possess excellent topoisomerase II inhibitory activity. nih.govstorkapp.me Molecular docking studies further support these findings, showing that hydroxyxanthones can interact with the active sites of the Topoisomerase II protein. nih.gov

DNA Binding and Intercalation Studies

The planar, tricyclic structure of the xanthone core is well-suited for interacting with DNA. acs.orgnih.gov In vitro studies have shown that xanthone derivatives can intercalate between the base pairs of calf thymus DNA. nih.gov The specific substituents on the xanthone ring play a significant role in modulating the affinity and mode of this binding. nih.gov

Beyond simple intercalation, some xanthone derivatives have shown a preference for specific DNA structures. For example, certain synthetic analogues have been developed as selective binders of G-quadruplex (G4) DNA, which is found in telomeres and oncogene promoter regions. acs.org The interaction is primarily through an end-stacking mode of binding with the G-tetrad of the G4 DNA. acs.org Other studies have indicated that xanthones can also engage in non-covalent interactions with DNA, and some derivatives have been shown to suppress DNA synthesis, with docking studies suggesting stable complex formation with bacterial gyrase. nih.govnih.gov

Reversal of Multidrug Resistance Mechanisms (e.g., P-glycoprotein)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux drugs from cancer cells. nih.govnih.gov Xanthone derivatives have emerged as potential agents to overcome this resistance. nih.govnih.gov

The mechanism by which xanthones reverse MDR is believed to involve the inhibition of these efflux pumps. nih.gov A study on a series of xanthone derivatives was the first to report their potential as efflux pump inhibitors in bacteria, suggesting a similar role could be possible in human cells. nih.gov Specifically, a halogenated phenylmethanamine xanthone derivative displayed a promising profile in efflux pump inhibition. nih.gov The ability of xanthones to inhibit P-gp is considered a critical aspect of their anticancer activity, as it can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. nih.gov

Antidiabetic Activity: Enzyme Inhibition and Pathway Modulation (In Vitro)

Xanthones have demonstrated potential as antidiabetic agents, primarily through the inhibition of key carbohydrate-hydrolyzing enzymes. nih.gov

α-Amylase and α-Glucosidase Inhibition

In vitro studies have consistently shown that xanthone derivatives can inhibit α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.govresearchgate.net Delaying carbohydrate digestion is a key therapeutic strategy for managing type 2 diabetes. nih.gov

Research indicates that xanthones often exhibit a stronger inhibitory effect against α-glucosidase compared to α-amylase. nih.govnih.gov The substitution pattern on the xanthone scaffold is crucial for this inhibitory activity. For example, attaching 4-bromobutoxy or 4'-chlorophenylacetophenone moieties to the 2-hydroxy group of a xanthone has been shown to enhance α-glucosidase inhibition while having a lower impact on α-amylase. nih.gov In contrast, the natural, unsubstituted xanthone has been observed to be a very strong inhibitor of α-amylase. nih.gov Kinetic studies have revealed that these inhibitions can occur through various modes, including mixed, competitive, and non-competitive mechanisms, depending on the specific xanthone derivative. nih.gov

Below is a summary of the inhibitory activities of selected xanthone derivatives against α-glucosidase and α-amylase.

CompoundSubstitution Moietyα-Glucosidase IC₅₀ (µM)α-Amylase InhibitionReference
Xanthone 1UnsubstitutedWeak InhibitionVery Strong Inhibition nih.gov
Compound 6c(4-chlorophenyl)-2-oxoethoxy16.0 ± 0.03Limited Inhibition nih.gov
Compound 9a4-bromobutoxyData Not AvailableLimited Inhibition nih.gov
Xanthone 5 (from P. canescens)Natural Product38.80 ± 1.01Data Not Available nih.gov
Xanthone 7 (from P. canescens)Natural Product32.32 ± 1.01Data Not Available nih.gov
Xanthone 11 (from P. canescens)Natural Product75.20 ± 1.02Data Not Available nih.gov

Modulation of Glucose Metabolism Pathways (e.g., AMPK, PPARs)

While the primary focus of in vitro antidiabetic research on xanthones has been on the inhibition of digestive enzymes, there is emerging interest in their potential to modulate key metabolic pathways directly within cells. Pathways regulated by AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs) are critical targets for type 2 diabetes treatment as they play central roles in glucose and lipid metabolism. While comprehensive in vitro data specifically detailing the modulation of AMPK and PPARs by this compound is still developing, the broader class of xanthones is recognized for its antidiabetic properties, suggesting that interaction with these pathways is a plausible mechanism of action that warrants further investigation. frontiersin.org

Neurological Activities: In Vitro Enzyme Modulation

The potential of this compound to influence neurological processes has been a subject of scientific investigation. In vitro studies have particularly focused on its ability to modulate enzymes that play a crucial role in the pathogenesis of neurodegenerative diseases.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While numerous xanthone derivatives have been investigated for their cholinesterase inhibitory potential, specific data for this compound remains an area of active research.

Studies on analogous xanthone compounds have demonstrated a range of inhibitory activities against both AChE and BChE. The inhibitory potency is often influenced by the specific hydroxylation and methoxylation patterns on the xanthone scaffold. Research into the precise IC50 values of this compound against these enzymes is crucial to fully understand its potential in this area.

Table 1: Cholinesterase Inhibition by Selected Xanthone Analogues (In Vitro)

CompoundAcetylcholinesterase (AChE) IC50 (µM)Butyrylcholinesterase (BChE) IC50 (µM)
Xanthone Analogue AData not availableData not available
Xanthone Analogue BData not availableData not available
This compound Data under investigation Data under investigation

This table is interactive. As new research data becomes available, it will be updated to reflect the cholinesterase inhibitory activity of this compound.

Anti-Alzheimer's Mechanisms

Beyond cholinesterase inhibition, the therapeutic potential of compounds for Alzheimer's disease is also evaluated based on their ability to interfere with other pathological processes, such as the aggregation of beta-amyloid (Aβ) peptides and neuroinflammation. The xanthone chemical structure has been identified as a promising scaffold for developing multi-target anti-Alzheimer's agents.

In vitro investigations into the effects of this compound on Aβ aggregation and its potential to mitigate neuroinflammatory responses in cell-based models are ongoing. Understanding these mechanisms is vital to ascertain its broader neuroprotective profile.

Other Noteworthy In Vitro Biological Activities

In addition to its potential neurological applications, preliminary in vitro studies have suggested that this compound and its analogues may possess other significant biological activities.

One area of interest is its potential vasodilatory effect . Research on other xanthone derivatives has indicated that they can induce relaxation of blood vessels in vitro, a property that could have implications for cardiovascular health. However, specific studies detailing the vasorelaxant effects of this compound on isolated arterial preparations are needed to confirm this activity.

Furthermore, the insecticidal properties of xanthones, particularly those isolated from the Calophyllum genus, have been reported. While this suggests a potential application in agriculture or pest control, the specific insecticidal activity of this compound has not yet been extensively studied. Further research is required to evaluate its efficacy and spectrum of activity against various insect pests.

Structure Activity Relationship Sar Studies of 2 Hydroxy 1 Methoxyxanthone Derivatives

Impact of Hydroxylation Pattern on Biological Activities

The number and position of hydroxyl (-OH) groups on the xanthone (B1684191) core are critical determinants of biological activity. Variations in the hydroxylation pattern can significantly affect a compound's potency and mechanism of action.

Research has shown that the arrangement of hydroxyl and methoxy (B1213986) groups on the xanthone scaffold plays a pivotal role in the anticancer activity of these compounds. For instance, a study comparing the anticancer effects of 1,2-dihydroxyxanthone and 2-hydroxy-1-methoxyxanthone found that the former exhibited stronger activity. nih.gov This suggests that for this particular substitution pattern, two adjacent hydroxyl groups are more favorable for anticancer efficacy than a hydroxyl and a methoxy group.

Table 1: Impact of Hydroxylation Pattern on Anticancer Activity
CompoundSubstitution PatternObserved Activity
Derivative A1,2-dihydroxyStronger anticancer activity
This compound2-hydroxy, 1-methoxyWeaker anticancer activity compared to 1,2-dihydroxyxanthone nih.gov

Role of Methoxylation in Modulating Activity

Methoxylation, the substitution with a methoxy (-OCH3) group, is another key structural modification that significantly modulates the biological activity of xanthones. The presence, number, and position of methoxy groups can influence a compound's lipophilicity, metabolic stability, and interaction with target enzymes or receptors.

As mentioned previously, the substitution of a hydroxyl group with a methoxy group, as seen in the comparison between 1,2-dihydroxyxanthone and this compound, can lead to a decrease in anticancer activity. nih.gov This highlights that a free hydroxyl group may be essential for certain biological interactions, such as hydrogen bonding with a receptor, which is blocked by methylation.

Table 2: Influence of Methoxylation on Anticancer Activity of Ananixanthone Derivatives
CompoundSubstitutionIC50 (µM)
Ananixanthone (parent compound)Hydroxy19.8 nih.gov
5-MethoxyananixanthoneMethoxy14.7 nih.gov

Influence of Prenyl and Isoprenoid Substituents

The addition of prenyl or other isoprenoid side chains to the xanthone nucleus is a common structural modification in naturally occurring xanthones and has been shown to significantly enhance their biological activities. These lipophilic groups can improve the compound's ability to cross cell membranes and can provide additional points of interaction with biological targets.

The introduction of a prenyl group can dramatically increase the anticancer activity of a xanthone. For example, the C-prenylation of an inactive hydroxyxanthone led to derivatives that exhibited moderate growth inhibitory activity against MCF-7 breast cancer cells. nih.gov This suggests that the prenyl side chain itself contributes significantly to the compound's cytotoxicity. The position of the prenyl group is also crucial. For instance, 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one showed IC50 values of 20.0 and 30.0 µM against KB and KBv200 cancer cell lines, respectively. nih.gov

Table 3: Anticancer Activity of a Prenylated Xanthone Derivative
CompoundCancer Cell LineIC50 (µM)
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKB20.0 nih.gov
KBv20030.0 nih.gov

Effect of Glycosylation and Furan/Pyran Ring Substitutions

Glycosylation, the attachment of sugar moieties to the xanthone core, can have a profound impact on the physicochemical properties and biological activities of these compounds. The addition of a sugar group generally increases the water solubility of the molecule, which can improve its bioavailability.

Glycosylation can also modulate biological activity. In some cases, glycosylated xanthones have shown enhanced bioactivity compared to their non-glycosylated counterparts. nih.gov The sugar moiety can influence the molecule's interaction with transport proteins and target enzymes. Xanthone glucosides can be classified as O-glycosides or C-glycosides, depending on the linkage between the xanthone and the sugar. nih.gov

The formation of furan or pyran rings through the cyclization of isoprenoid side chains is another important structural feature. These ring systems can alter the rigidity and conformation of the molecule, which in turn can affect its binding to biological targets. The antitumor activity of pyranoxanthones has been a subject of interest in SAR studies.

Positional Isomerism and Activity Differences (e.g., C-1, C-3, C-6, C-8 substitution)

The specific positions of substituents on the xanthone's dibenzo-γ-pyrone framework are critical for its biological activity. Isomers with the same functional groups but at different positions can exhibit vastly different potencies and even different biological activities.

SAR studies have identified C-1, C-3, C-6, and C-8 as key positions that often influence the biological activity of xanthones. For example, as noted earlier, a hydroxyl group at the C-3 position is often important for anticancer activity. nih.gov In contrast, modifications at other positions may have a lesser effect or could even be detrimental to the desired activity.

The differential effects of positional isomers are likely due to the specific steric and electronic requirements of the biological target's binding site. A substituent at one position might fit perfectly into a hydrophobic pocket of a receptor, while the same substituent at another position might cause steric hindrance, preventing effective binding.

Ligand-Receptor Interactions and SAR Interpretation

The biological effects of this compound and its derivatives are ultimately determined by their interactions with specific molecular targets, such as enzymes or receptors. Understanding these ligand-receptor interactions at a molecular level is key to interpreting SAR data and designing more effective drugs.

Molecular docking studies are computational techniques used to predict the binding mode of a ligand to its target protein. These studies can provide valuable insights into the specific amino acid residues involved in the interaction. For xanthone derivatives, interactions with key amino acids in the active site of a protein are often mediated by hydrogen bonds and hydrophobic interactions. For instance, in a molecular docking study of xanthone derivatives with a protein receptor, hydrogen bonds were formed with key amino acid residues in the active site. ijnc.ir

Quantitative Structure-Activity Relationship (QSAR) analysis is another computational tool that relates the chemical structure of a series of compounds to their biological activity. QSAR models can identify the key physicochemical properties, such as electronic and steric parameters, that are most important for activity. For xanthone derivatives, QSAR studies have shown that factors like the net atomic charge at specific carbon atoms (qC1, qC2, and qC3), dipole moment, and the logarithm of the partition coefficient (logP) are significant contributors to their cytotoxic activity.

By combining experimental SAR data with computational modeling, a more complete picture of how this compound derivatives exert their biological effects can be obtained, paving the way for the rational design of new and improved therapeutic agents.

Analytical Methodologies for the Detection and Quantification of 2 Hydroxy 1 Methoxyxanthone

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of xanthones due to its high resolution, sensitivity, and reproducibility. Reversed-phase chromatography is the most common separation mode employed.

Reversed-Phase HPLC for Separation and Quantification

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted method for the separation and quantification of 2-Hydroxy-1-methoxyxanthone from complex mixtures. This technique utilizes a nonpolar stationary phase, typically a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A validated HPLC method has been developed for the simultaneous quantification of nine xanthones, including this compound, in Polygala caudata. This method employs a C18 column with a gradient elution system. The mobile phase typically consists of a mixture of an aqueous component (often with an acid modifier like formic acid or phosphoric acid to improve peak shape and resolution) and an organic solvent such as methanol or acetonitrile. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a range of polarities.

Method validation, following guidelines from the International Conference on Harmonisation (ICH), is essential to ensure the reliability of the analytical data. Key validation parameters include linearity, precision, accuracy, and specificity. For instance, a developed method for xanthone (B1684191) analysis demonstrated good linearity with a correlation coefficient (r) greater than 0.999 over a specific concentration range.

Table 1: Example of RP-HPLC Parameters for Xanthone Analysis

Parameter Details
Column C18 reversed-phase column
Mobile Phase Gradient of Methanol and Water (containing an acid modifier)
Flow Rate Typically around 1.0 mL/min
Injection Volume 10-20 µL

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

HPLC-PDA and HPLC-UV Detection

Following separation by HPLC, this compound is commonly detected using a Photodiode Array (PDA) detector or a UV-Vis detector. These detectors measure the absorbance of the analyte at specific wavelengths as it elutes from the column.

HPLC-PDA detection offers the advantage of acquiring the entire UV spectrum of the eluting compound, which aids in peak identification and purity assessment by comparing the obtained spectrum with that of a reference standard. For the analysis of xanthones, detection is often performed at wavelengths where these compounds exhibit maximum absorbance, typically in the range of 230-350 nm. For example, a validated method for xanthone and 3-methoxyxanthone used a UV detection wavelength of 237 nm. In the analysis of xanthones from Polygala caudata, the detection wavelength was set at 254 nm.

The choice of detection wavelength is critical for achieving high sensitivity and selectivity. The absorbance spectrum of this compound, like other xanthones, is characterized by distinct absorption bands that are influenced by the substitution pattern on the xanthone core.

Table 2: HPLC-PDA/UV Detection Parameters for Xanthone Analysis

Parameter Details
Detector Photodiode Array (PDA) or UV-Vis Detector
Detection Wavelength Typically between 237 nm and 254 nm
Spectral Acquisition Range (for PDA) e.g., 200-400 nm

| Reference Wavelength | May be used to reduce baseline noise |

Gas Chromatography (GC) for Volatile Xanthone Derivatives

Gas Chromatography (GC) is a powerful analytical technique for the separation of volatile and thermally stable compounds. However, the direct analysis of xanthones, including this compound, by GC is challenging due to their relatively low volatility and high polarity, which is attributed to the presence of hydroxyl functional groups. These characteristics can lead to poor peak shape, high boiling point requirements, and potential thermal degradation in the GC inlet and column.

To overcome these limitations, derivatization is a common strategy to increase the volatility and thermal stability of xanthones prior to GC analysis. Silylation is a widely used derivatization technique where the active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group. This process effectively masks the polar hydroxyl group, thereby reducing intermolecular hydrogen bonding and increasing the compound's volatility.

While specific GC methods for this compound are not extensively reported in the literature, the general approach for analyzing hydroxylated aromatic compounds would be applicable. After derivatization, the resulting silyl ether of this compound can be separated on a nonpolar or medium-polarity capillary GC column and detected by a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS).

Table 3: General Approach for GC Analysis of Hydroxylated Xanthones

Step Description
Derivatization Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
GC Column Typically a fused silica capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Injector Temperature Optimized to ensure volatilization without degradation.
Oven Temperature Program A temperature gradient is used to elute the derivatized analytes.

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This technique is exceptionally well-suited for the identification and trace analysis of this compound in complex biological and environmental samples.

LC-QTOF-MS

Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides accurate mass measurements of both precursor and product ions. This capability allows for the determination of the elemental composition of an unknown compound and enhances the confidence in its identification.

In the analysis of xanthones, LC-QTOF-MS can be used to identify this compound in a sample even without a pure reference standard, by comparing the accurate mass of the detected molecular ion with the theoretical mass of the compound. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments provides further structural information, confirming the presence of the xanthone core and its specific substituents.

LC-ESI-MS

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a widely used LC-MS technique for the analysis of moderately polar compounds like xanthones. Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation in the source.

For this compound, ESI in positive ion mode would likely yield a protonated molecule at m/z corresponding to its molecular weight plus the mass of a proton. In negative ion mode, the phenolic hydroxyl group can be readily deprotonated, resulting in a prominent [M-H]- ion. The choice of ionization mode depends on the specific compound and the mobile phase composition. The presence of an acid in the mobile phase, such as formic acid, generally favors positive ionization, while a basic mobile phase would favor negative ionization.

Tandem mass spectrometry (MS/MS) experiments in an LC-ESI-MS system can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic losses would be expected, such as the loss of a methyl group (•CH3) or a methoxy (B1213986) group (•OCH3), and cleavages of the xanthone ring system, which can help to confirm the identity of the compound.

Table 4: General LC-MS Parameters for Xanthone Analysis

Parameter Details
LC System HPLC or UHPLC for high-resolution separation.
Column C18 reversed-phase column.
Mobile Phase Gradient of acetonitrile or methanol with water, often containing 0.1% formic acid.
Ionization Source Electrospray Ionization (ESI).
Ionization Mode Positive or Negative, depending on the analyte and mobile phase.
Mass Analyzer Quadrupole Time-of-Flight (QTOF) for high resolution or Triple Quadrupole/Ion Trap for targeted analysis.

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) to obtain structural information. |

Thin-Layer Chromatography (TLC) for Screening and Purification

Thin-Layer Chromatography (TLC) is a widely used chromatographic technique for the qualitative screening and preparative purification of xanthones, including this compound, from complex mixtures such as plant extracts. amu.edu.az Its application is valued for its simplicity, speed, and cost-effectiveness, allowing for the simultaneous analysis of multiple samples. aga-analytical.com.plresearchgate.net

For the analysis of xanthones, the most common stationary phase is silica gel, often used on plates with a fluorescent indicator (F254) to aid in visualization. arabjchem.orgmdpi.comnih.gov The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase. The choice of mobile phase is critical and depends on the polarity of the target xanthones. A common strategy involves using a combination of a less polar solvent and a more polar solvent, with the ratio adjusted to achieve optimal separation. For instance, a mobile phase consisting of dichloromethane and methanol in a 9:1 (v/v) ratio has been successfully used for eluting xanthone constituents. arabjchem.org Another effective system for separating α-mangostin, a related xanthone, is chloroform-methanol at a ratio of 10:0.1. researchgate.net

Table 1: Examples of TLC Systems for Xanthone Separation

Stationary Phase Mobile Phase (v/v) Application
Silica Gel Dichloromethane:Methanol (9:1) General Xanthone Separation arabjchem.org
Silica Gel F254 Chloroform:Methanol (10:0.1) α-mangostin Estimation researchgate.net
Silica Gel Petroleum ether, Dichloromethane, Dichloromethane:Methanol (50:1, 20:1, 10:1, 5:1) Column Chromatography Fraction Monitoring mdpi.com

After development, the separated compounds appear as spots on the TLC plate. Visualization of these spots can be achieved through non-destructive or destructive methods.

Non-destructive Visualization : Since xanthones are polyconjugated aromatic compounds, they are typically UV-active. silicycle.comlibretexts.org The plates can be observed under ultraviolet (UV) light at wavelengths of 254 nm, where UV-absorbing compounds appear as dark spots against a fluorescent green background, and 365 nm, where some compounds may exhibit fluorescence. arabjchem.orglibretexts.org This method allows for the compound to be recovered from the plate for further analysis or purification.

Destructive Visualization : For compounds that are not UV-active or for confirmation, destructive methods can be employed. This involves spraying the plate with a chemical reagent that reacts with the compounds to produce colored spots. A common spray reagent for xanthones is a 10% solution of sulfuric acid in ethanol, followed by gentle heating, which reveals the spots. mdpi.com Other general-purpose stains like p-anisaldehyde or vanillin can also be used, which react with various functional groups to produce colored products upon heating. nih.govlibretexts.org

Spectrophotometric Quantification Methods

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely adopted analytical method for the quantitative determination of the total xanthone content in various samples, particularly in extracts from natural sources like Garcinia mangostana. researchgate.netugm.ac.idresearchgate.net The principle behind this method is the measurement of light absorption by the analyte in the ultraviolet and visible regions of the electromagnetic spectrum. Xanthones possess a characteristic chromophore, the dibenzo-γ-pyrone ring system, which results in distinct UV absorption spectra.

The quantification process typically involves the following steps:

Preparation of a standard solution of a known xanthone, such as α-mangostin, at various concentrations in a suitable solvent, commonly methanol. researchgate.net

Measurement of the absorbance of these standard solutions using a UV-Vis spectrophotometer to identify the wavelength(s) of maximum absorbance (λmax).

Construction of a calibration curve by plotting absorbance versus the concentration of the standard solutions. This curve should demonstrate a linear relationship, adhering to the Beer-Lambert law. researchgate.net

Preparation of the sample solution containing the unknown quantity of xanthones and measurement of its absorbance at the predetermined λmax.

Calculation of the total xanthone concentration in the sample by interpolating its absorbance value on the calibration curve. ugm.ac.id

Studies have shown that xanthones exhibit characteristic UV absorption peaks at several wavelengths. For instance, α-mangostin shows two primary absorption maxima at approximately 243 nm and 316-320 nm. researchgate.netresearchgate.netacademicjournals.org Other characteristic bands for xanthones have been noted around 260 nm and 360 nm. researchgate.net The selection of the optimal wavelength for quantification is a critical part of method development.

Table 2: Characteristic UV Absorption Maxima (λmax) for Xanthones

Wavelength (λmax) Reference Compound Notes
243 nm α-mangostin Commonly used for quantification of total xanthones researchgate.netugm.ac.idresearchgate.net
316-320 nm α-mangostin A secondary major absorption peak, also used for quantification researchgate.netresearchgate.netnih.gov
~260 nm General Xanthones Characteristic absorption band researchgate.net
~360 nm General Xanthones Characteristic absorption band researchgate.net

This spectrophotometric method is valued for its speed and low cost, making it suitable for routine quality control analysis of raw materials and finished products containing xanthones.

Method Validation Parameters (Linearity, LOD, LOQ, Precision, Accuracy, Recovery)

The validation of any analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. europa.euich.org The parameters for validating analytical methods for this compound, in line with International Council for Harmonisation (ICH) guidelines, are detailed below. nih.goveuropa.eu Data from validation studies of spectrophotometric and chromatographic methods for other xanthones serve as a practical reference. researchgate.netresearchgate.netacademicjournals.org

Linearity: This parameter demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ajpaonline.com It is determined by analyzing a series of standard solutions at different concentrations. The results are plotted (concentration vs. response), and the linearity is typically evaluated by the correlation coefficient (r or r²) of the linear regression line, which should ideally be close to 1.000.

Example: A validated UV spectrophotometric method for total xanthones showed excellent linearity in the concentration range of 0.5 to 20 µg/mL. researchgate.net Another study reported a correlation coefficient (r) of 0.9999 for a calibration curve with concentrations from 2 to 10 µg/mL. researchgate.net

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. ajpaonline.comscispace.com It is a measure of the method's sensitivity.

Example: For the spectrophotometric determination of total xanthones, LOD values were found to be in the range of 0.101 to 0.124 µg/mL. researchgate.net Another study reported an LOD of 0.35 µg/mL. ugm.ac.idresearchgate.net

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gtfch.org The LOQ is a critical parameter for the analysis of impurities or low levels of active compounds.

Example: In a validated method for xanthones, LOQ values ranged from 0.307 to 0.375 µg/mL. researchgate.net A separate validation found the LOQ to be 1.15 µg/mL. ugm.ac.idresearchgate.net

Precision: This parameter expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. gtfch.org It is usually expressed as the Relative Standard Deviation (%RSD). Precision is considered at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. gtfch.org

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or different equipment.

Example: A study on xanthone quantification reported an intra-day precision (%RSD) of 1.1% and an inter-day precision of 1.8%. researchgate.net Another reported intra-day %RSD values between 0.16% and 0.34%, and inter-day values between 0.16% and 0.35%. ugm.ac.idresearchgate.net

Accuracy and Recovery: Accuracy is the closeness of the test results obtained by the method to the true value. ajpaonline.com It is often determined through recovery studies, where a known amount of pure analyte (standard) is added to a sample matrix (spiking), and the mixture is analyzed. The recovery is calculated as the percentage of the analyte detected by the method.

Example: Accuracy for a xanthone analysis method was reported in the range of 99% to 104% recovery. researchgate.net Another validation study demonstrated a mean percent recovery of 95.55%. ugm.ac.idresearchgate.net For an HPLC method, recovery of xanthones from nanocapsules ranged from 98.8% to 102.8%. nih.gov

Table 3: Summary of Method Validation Parameters from Xanthone Analysis Studies

Parameter Reported Range / Value Reference
Linearity Range 0.5 - 20 µg/mL researchgate.net
Correlation Coefficient (r²) > 0.999 nih.gov
LOD 0.101 - 0.124 µg/mL researchgate.net
LOQ 0.307 - 0.375 µg/mL researchgate.net
Precision (Intra-day %RSD) 1.1% researchgate.net
Precision (Inter-day %RSD) 1.8% researchgate.net
Accuracy (% Recovery) 99 - 104% researchgate.net
Accuracy (% Recovery) 95.55% ugm.ac.idresearchgate.net

Future Research Directions and Translational Potential for 2 Hydroxy 1 Methoxyxanthone

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

While classical methods for xanthone (B1684191) synthesis, such as the benzophenone route, are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies for 2-Hydroxy-1-methoxyxanthone and its derivatives. researchgate.net The limitations of traditional methods, which can include harsh reaction conditions and environmental concerns, necessitate the exploration of innovative approaches. nih.gov

Key areas for future exploration include:

Catalyst-Driven Synthesis: Research into novel catalysts is a promising avenue. While catalysts like Ytterbium triflate and various palladium, copper, and ruthenium complexes have been employed for general xanthone synthesis, tailoring these for the specific substitution pattern of this compound could lead to higher yields and purity. bohrium.com The development of recoverable nanocatalysts also aligns with green chemistry principles. bohrium.com

Microwave-Assisted Organic Synthesis (MAOS): This technique offers significant advantages over conventional heating, including faster reaction times and often higher product yields. mdpi.comsc.edu Applying MAOS to the cyclization steps in xanthone synthesis can reduce energy consumption and streamline the production of derivatives. sc.edu

Photocatalysis: The use of visible light and molecular oxygen in metal-free photocatalytic oxidation presents a particularly green and sustainable method for synthesizing the xanthone core from precursors like 9H-xanthenes. mdpi.com This approach avoids harsh oxidizing agents and is environmentally benign. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to improved safety, scalability, and product consistency. Adapting the synthesis of this compound to a flow process could be highly advantageous for future large-scale production.

These modern synthetic methods represent a significant step towards more environmentally friendly and economically viable production of xanthones.

Synthetic ApproachKey AdvantagesPotential Application for this compound
Novel Catalysis Higher yields, improved selectivity, reusability (nanocatalysts). bohrium.comOptimized synthesis with specific regioselectivity for the hydroxy and methoxy (B1213986) groups.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, reduced energy use. mdpi.comsc.eduEfficient cyclodehydration of benzophenone precursors. sc.edu
Photocatalysis Uses visible light and O2, metal-free, environmentally benign. mdpi.comGreen synthesis of the core xanthone structure. mdpi.com
Ultrasound-Assisted Synthesis Higher yields, faster rates, milder conditions, eco-friendly. nih.govSustainable construction of the xanthene scaffold. nih.gov

Advanced Computational Modeling for Mechanism Elucidation and Analogue Design

Computational chemistry offers powerful tools to predict the biological activity of this compound, elucidate its mechanism of action at an atomic level, and guide the rational design of more potent and selective analogues.

Molecular Docking: This technique can predict the binding orientation and affinity of this compound to specific biological targets, such as enzymes or receptors. mdpi.comnih.gov For instance, computational studies on other xanthones have been used to identify potential inhibitors for targets in metabolic disorders and COVID-19. mdpi.comnih.gov Similar in silico screening could identify likely targets for this compound, prioritizing experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to its target, providing insights into the stability of the interaction and the key amino acid residues involved. nih.govuj.ac.za This information is crucial for understanding the mechanism of action and for designing modifications to the xanthone scaffold that could enhance binding affinity. uj.ac.za

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying enzymatic reactions, QM/MM calculations can model the chemical transformations that a compound like this compound might undergo or inhibit. nih.gov This approach provides detailed energetic information about reaction pathways, which is essential for understanding enzyme inhibition mechanisms. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the chemical structure of a series of xanthone derivatives with their biological activity, QSAR can predict the activity of novel, unsynthesized analogues. mdpi.com This allows for the in silico design of compounds with improved properties before committing to synthetic efforts.

These computational approaches can significantly reduce the time and cost associated with drug discovery by focusing laboratory efforts on the most promising candidates.

High-Throughput Screening of Xanthone Libraries

High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds for a specific biological activity. scispace.com The creation and screening of diverse libraries of xanthone derivatives, including variations of the this compound scaffold, is a critical step in discovering new therapeutic leads.

Future research should focus on:

Combinatorial Chemistry: Generating large libraries of xanthone analogues by systematically modifying the core structure of this compound. This could involve altering the position and nature of substituents on the aromatic rings to explore the structure-activity relationship comprehensively.

Diverse Biological Assays: Screening these libraries against a wide range of biological targets. Given the broad spectrum of activities reported for xanthones, assays could target enzymes, receptors, and whole-cell models relevant to cancer, infectious diseases, inflammation, and neurodegenerative disorders. scispace.comnih.gov

Phenotypic Screening: Employing cell-based assays that measure a specific cellular phenotype rather than a single molecular target. This approach can identify compounds with novel mechanisms of action that might be missed in target-based screens.

HTS is a powerful engine for discovery, and applying it to focused xanthone libraries will likely uncover new and unexpected biological activities for compounds related to this compound.

Development of this compound as Chemical Probes for Biological Systems

A high-quality chemical probe is a selective and well-characterized small molecule used to study biological processes and validate therapeutic targets. nih.gov Given its defined structure, this compound has the potential to be developed into such a tool.

The development pathway would involve:

Target Identification and Validation: Clearly identifying and validating the specific biological target(s) with which this compound interacts with high affinity and selectivity.

Structural Modification: Synthesizing derivatives that can be "tagged" with reporter groups (e.g., fluorescent dyes, biotin) without losing their biological activity. These tags allow for the visualization and isolation of the target protein from complex biological mixtures.

Negative Control Synthesis: Creating a structurally similar analogue that is biologically inactive. nih.gov This negative control is essential to ensure that the observed biological effects are due to the specific interaction of the probe with its target and not off-target effects. nih.gov

By developing this compound into a chemical probe, researchers could gain a deeper understanding of specific cellular pathways, which could, in turn, reveal new opportunities for therapeutic intervention.

Role in Chemical Biology and Material Sciences

The inherent properties of the xanthone scaffold extend its potential utility beyond pharmacology into the realms of chemical biology and material sciences.

Fluorescent Properties: The dibenzo-γ-pyrone core of xanthones is a fluorophore. This intrinsic fluorescence can be exploited in chemical biology to develop probes for cellular imaging without the need for an external fluorescent tag. The specific substitution pattern of this compound will influence its photophysical properties (e.g., absorption and emission wavelengths, quantum yield), which can be fine-tuned through chemical modification.

Material Science Applications: The rigid, planar structure and photophysical properties of xanthones make them interesting candidates for the development of organic materials. For example, they can serve as building blocks for organic light-emitting diodes (OLEDs) or as photosensitizers. nih.govsc.edu Research into the polymerization or incorporation of this compound into larger material frameworks could lead to novel functional materials.

Insights into Multi-Target Modulators and Polypharmacology

The concept of "one drug, one target" is increasingly being replaced by the understanding that compounds acting on multiple targets can be more effective for treating complex diseases like cancer or neurodegenerative disorders. nih.gov This approach is known as polypharmacology.

Xanthones are well-positioned to be explored as multi-target modulators. mdpi.com

Simultaneous Enzyme Inhibition: Studies have shown that certain xanthones can inhibit multiple enzymes involved in a single disease pathway, such as the inhibition of α-amylase, α-glucosidase, and pancreatic lipase for the management of diabetes and obesity. mdpi.com Future research could investigate whether this compound possesses a similar multi-target profile.

Modulation of Efflux Pumps: Xanthone derivatives have been identified as modulators of P-glycoprotein (P-gp), an important efflux pump involved in multidrug resistance (MDR) in cancer and in controlling drug distribution to the brain. nih.gov Investigating the ability of this compound to inhibit or induce P-gp could have significant implications for its use in combination therapies.

By embracing a polypharmacological perspective, researchers can explore the potential of this compound to modulate disease networks rather than single targets, potentially leading to more robust and effective therapeutic strategies. frontiersin.orgrsc.org

Q & A

Basic: What are the primary natural sources of 2-Hydroxy-1-methoxyxanthone, and how is it extracted?

This compound is predominantly isolated from plants in the Clusiaceae and Euphorbiaceae families. For extraction, researchers typically use polar solvents (e.g., dichloromethane or ethyl acetate) via maceration or Soxhlet extraction. Post-extraction, purification involves chromatographic techniques such as column chromatography with silica gel or preparative HPLC to isolate the compound from co-occurring xanthones like 3,4-dihydroxy-2-methoxyxanthone .

Basic: What safety protocols are essential for handling this compound in laboratories?

Key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols (GHS H335) .
  • Storage: Keep in airtight containers at room temperature, away from ignition sources .
  • Waste Disposal: Follow institutional guidelines for organic waste, as incomplete toxicity data necessitate caution .

Advanced: How does the substitution pattern of methoxy/hydroxy groups affect its bioactivity?

The positions of methoxy (-OCH₃) and hydroxy (-OH) groups critically influence bioactivity. For example:

  • Antimicrobial Activity: this compound shows moderate anti-MRSA activity, likely due to the electron-donating methoxy group enhancing membrane disruption .
  • Antioxidant Potential: The hydroxyl group at C-2 may contribute to radical scavenging, as seen in structurally similar xanthones like 3,4-dihydroxy-2-methoxyxanthone .
    Comparative studies with analogs (e.g., 1-hydroxy-2,3,5-trimethoxyxanthone) are recommended to isolate structure-activity relationships .

Advanced: What analytical methods validate the purity and structural identity of this compound?

  • HPLC-DAD/MS: To assess purity (>95%) and detect impurities using reverse-phase C18 columns (e.g., acetonitrile/water gradients) .
  • NMR (¹H/¹³C): Confirm substitution patterns via characteristic shifts (e.g., methoxy protons at δ 3.8–4.0 ppm; carbonyl carbons at δ 180–185 ppm) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry in synthetic derivatives .

Advanced: How can contradictory reports on its biological activities be reconciled?

Discrepancies arise from:

  • Source Variability: Differences in plant extraction methods or geographic origin may alter compound ratios .
  • Assay Conditions: Varying concentrations (e.g., 10–100 µM in antimicrobial vs. 1–10 µM in cytotoxicity assays) impact results .
    To resolve contradictions, standardize bioassays (e.g., CLSI guidelines for antimicrobial testing) and use authenticated reference materials .

Basic: What synthetic routes are available for this compound?

A common method involves:

Friedel-Crafts Acylation: React 2-methoxyphenol with phthalic anhydride to form the xanthone backbone.

Selective Demethylation: Use BBr₃ or HBr/acetic acid to introduce the hydroxyl group at C-1 .

Purification: Recrystallization from ethanol or methanol yields high-purity product (>90%) .

Advanced: What challenges exist in isolating this compound from complex matrices?

  • Co-Elution: Similar polarity to other xanthones (e.g., 1,3-dihydroxy-2-methoxyxanthone) complicates separation. Use HILIC chromatography or derivatization (e.g., acetylation) to improve resolution .
  • Degradation: Light sensitivity requires amber glassware and inert atmospheres during storage .

Advanced: How can its antioxidant mechanisms be systematically evaluated?

  • In Vitro Assays:
    • DPPH/ABTS Radical Scavenging: Quantify IC₅₀ values; compare to Trolox standards .
    • ROS/RNS Detection: Use fluorescent probes (e.g., DCFH-DA for H₂O₂) in cell-free systems .
  • Computational Studies: DFT calculations to predict radical quenching sites based on HOMO/LUMO energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.